molecular formula C7H15NO B1203106 N,N-Dipropylformamide CAS No. 6282-00-4

N,N-Dipropylformamide

Cat. No.: B1203106
CAS No.: 6282-00-4
M. Wt: 129.2 g/mol
InChI Key: XFTIKWYXFSNCQF-UHFFFAOYSA-N
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Description

N,N-Dipropylformamide (CAS 6282-00-4) is a high-purity chemical reagent with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . This compound serves as a critical tool in advanced research, particularly in the fields of materials science and sustainable chemistry. A prominent application of this compound is its use as a structure-directing agent (SDA) in the solvothermal synthesis of metal-organic frameworks (MOFs) . It facilitates the creation of zeolitic imidazolate frameworks (ZIFs) with large-pore AFI and CAN topologies, which are foundational for developing highly porous MOF glasses. These glasses can be fabricated into gas separation membranes with record-breaking performance for CO2/N2 and CH4/N2 separation, offering promising solutions for carbon capture and clean energy applications . Furthermore, this compound plays a significant role in innovative methanol production processes. It is identified as a key intermediate species in the pathway from captured CO2 to methanol. Research demonstrates that the hydrogenation of this compound into methanol is a rate-limiting step, and its conversion can be drastically improved using a dual-catalyst bed system, enhancing methanol productivity by approximately 100-fold compared to single-step processes . This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Always refer to the material safety data sheet (MSDS) and handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dipropylformamide
Source PubChem
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InChI

InChI=1S/C7H15NO/c1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XFTIKWYXFSNCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70211929
Record name Formamide, N,N-di-n-propyl-
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Molecular Weight

129.20 g/mol
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CAS No.

6282-00-4
Record name N,N-Dipropylformamide
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Record name N,N-Dipropylformamide
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Record name N,N-Dipropylformamide
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Record name Formamide, N,N-di-n-propyl-
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Record name N,N-DIPROPYLFORMAMIDE
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Foundational & Exploratory

An In-Depth Technical Guide to N,N-Dipropylformamide: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylformamide is an organic compound classified as a disubstituted amide of formic acid.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] Possessing moderate polarity, it serves as a versatile solvent for various organic reactions and a reagent in specific synthetic transformations.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and logical workflows relevant to its synthesis and application.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its application in research and development, particularly in designing reaction conditions and purification procedures.

Identification and Structure
PropertyValueSource
Chemical Name This compound[2]
Synonyms N,N-di-n-Propylformamide, Formamide, N,N-dipropyl-[2]
CAS Number 6282-00-4[2]
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [3]
SMILES CCCN(C=O)CCC[4]
InChI InChI=1S/C7H15NO/c1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3[2]
Physical Properties
PropertyValueUnitSource
Appearance Colorless to pale yellow liquid-[1]
Boiling Point 196 (Predicted)°C
Melting Point 10-11 (for N,N-Diisopropylformamide)°C
Density 0.89 (for N,N-Diisopropylformamide)g/mL at 25°C
Solubility Soluble in organic solvents, low solubility in water-[1]
Spectroscopic Data
SpectroscopyKey FeaturesSource
¹H NMR Signals corresponding to the formyl proton and the two propyl groups. Due to restricted rotation around the C-N amide bond, the signals for the propyl groups may be complex.
IR Spectroscopy Characteristic strong absorption band for the C=O stretching of the amide group.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (129.20 m/z) and characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N,N-disubstituted formamides is the reaction of a secondary amine with formic acid. The following is a generalized experimental protocol for the synthesis of this compound.

Reaction:

(CH₃CH₂CH₂)₂NH + HCOOH → (CH₃CH₂CH₂)₂NCHO + H₂O

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dipropylamine and a slight excess of formic acid in a suitable solvent such as toluene.

  • Heating: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

G cluster_synthesis Synthesis Workflow reagents Dipropylamine + Formic Acid (in Toluene) reflux Reflux with Dean-Stark Trap reagents->reflux Heating workup Aqueous Workup (NaHCO₃, Brine) reflux->workup Reaction Completion purification Drying & Vacuum Distillation workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Determination of Physical Properties

Boiling Point Determination (Thiele Tube Method):

  • Seal one end of a capillary tube using a flame.

  • Place a small amount of this compound into a small test tube.

  • Invert the sealed capillary tube and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Place the assembly in a Thiele tube containing mineral oil.

  • Gently heat the side arm of the Thiele tube.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

Density Determination:

  • Accurately weigh a clean and dry graduated cylinder.

  • Add a known volume (e.g., 5.0 mL) of this compound to the graduated cylinder.

  • Reweigh the graduated cylinder containing the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

  • Calculate the density using the formula: Density = Mass / Volume.

Reactivity and Applications

This compound is primarily used as a polar aprotic solvent. However, it can also act as a reagent, most notably in formylation reactions such as the Vilsmeier-Haack reaction.[5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds.[5] In this reaction, a substituted formamide, such as this compound, reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent.[5] This reagent then attacks the aromatic ring, and subsequent hydrolysis yields the formylated product.[5]

G cluster_vilsmeier Vilsmeier-Haack Reaction Pathway formamide This compound vilsmeier Vilsmeier Reagent (Electrophile) formamide->vilsmeier pocl3 POCl₃ pocl3->vilsmeier intermediate Iminium Salt Intermediate vilsmeier->intermediate aromatic Electron-Rich Aromatic Compound aromatic->intermediate Electrophilic Attack hydrolysis Hydrolysis intermediate->hydrolysis product Formylated Aromatic Compound hydrolysis->product

Caption: Logical pathway of the Vilsmeier-Haack formylation reaction.

Conclusion

This compound is a valuable compound in the field of organic chemistry, serving both as a solvent and a reagent. Its well-defined chemical and physical properties, coupled with its reactivity in key transformations like the Vilsmeier-Haack reaction, make it a useful tool for researchers and professionals in drug development and chemical synthesis. The experimental protocols provided in this guide offer a foundation for its synthesis and the characterization of its fundamental properties.

References

An In-depth Technical Guide to N,N-Dipropylformamide (CAS: 6282-00-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylformamide is a tertiary amide that sees utility in organic synthesis as a moderately polar, aprotic solvent and as a reagent.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and toxicological profile to support its safe and effective use in research and development.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented in the tables below.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 100-101 °C at 18 mmHg; 147.51 °C (calculated normal boiling point)
Density 0.889 g/cm³ at 20 °C
Refractive Index 1.4395
Flash Point 88 °C
logP (octanol/water) 1.265 (calculated)
Water Solubility Low; log₁₀(solubility in mol/L) = -1.10 (calculated)
Solubility Soluble in organic solvents[1]
Table 2: Toxicological Data
TestSpeciesRouteValueObserved EffectsReference(s)
LD₅₀RatIntraperitoneal390 mg/kgFlaccid paralysis, somnolence[2]
LD₅₀MouseIntraperitoneal350 mg/kgFlaccid paralysis, somnolence

Spectral Data

The following tables summarize the key spectral features of this compound.

Table 3: Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~2960C-H stretch (alkyl)
~2870C-H stretch (alkyl)
~1675C=O stretch (amide)
~1460C-H bend (alkyl)
~1250C-N stretch
Table 4: ¹H NMR Spectroscopy (Predicted)

Based on analysis of N,N-diisopropylformamide and standard chemical shift values.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0s1HH-C(=O)
~3.2t4HN-CH₂-CH₂-CH₃
~1.6sextet4HN-CH₂-CH₂-CH₃
~0.9t6HN-CH₂-CH₂-CH₃
Table 5: Mass Spectrometry (Electron Ionization)
m/zProposed Fragment
129[M]⁺ (Molecular Ion)
100[M - C₂H₅]⁺
86[M - C₃H₇]⁺
72[M - C₄H₉]⁺
58[CH₃CH₂CH₂N=CH₂]⁺

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example for the N-formylation of a secondary amine using formic acid, a common and efficient method.[3]

Reaction:

(CH₃CH₂CH₂)₂NH + HCOOH → (CH₃CH₂CH₂)₂NCHO + H₂O

Materials:

  • Dipropylamine

  • Formic acid (88-95%)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus or equivalent setup for water removal

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine dipropylamine (1.0 eq) and a slight excess of formic acid (1.1-1.2 eq).

  • Add a suitable volume of toluene to the flask.

  • Heat the reaction mixture to reflux. Water will be formed as a byproduct and will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is evolved.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining formic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Diagram of Synthesis Workflow:

G reagents Dipropylamine + Formic Acid + Toluene reflux Reflux with Dean-Stark Trap reagents->reflux Heat workup Aqueous Workup (NaHCO3, Brine) reflux->workup Cool drying Drying (MgSO4) workup->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Representative workflow for the synthesis of this compound.

Representative Application: this compound as a Solvent

N,N-dialkylformamides are often used as solvents in reactions requiring a polar, aprotic medium, such as nucleophilic substitution reactions. This protocol is a representative example.

Reaction: Williamson Ether Synthesis

R-ONa + R'-X → R-O-R' + NaX

Materials:

  • An alcohol (e.g., phenol)

  • Sodium hydride (NaH) or another suitable base

  • An alkyl halide (e.g., benzyl bromide)

  • This compound (as solvent)

  • Diethyl ether or other extraction solvent

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in this compound at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in this compound dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude ether, which can be further purified by column chromatography or distillation.

Biological Activity and Metabolism

Relevance in Drug Development

While this compound itself is not a common pharmaceutical ingredient, the formamide functional group is present in some drug molecules. Formamides can act as bioisosteres for other functional groups and can participate in hydrogen bonding with biological targets. However, the stability of the formamide group to hydrolysis and enzymatic metabolism is a key consideration in drug design.[4]

Predicted Metabolic Pathway and Toxicity

The proposed metabolic transformations include:

  • Hydroxylation of the propyl chains: Oxidation at the ω or ω-1 position of the propyl groups.

  • N-dealkylation: Removal of one of the propyl groups to form N-propylformamide.

The observed toxicity, including paralysis and central nervous system depression, is likely a result of the parent compound or its metabolites interacting with neuronal targets. The metabolism of formamides can sometimes lead to the formation of reactive intermediates that can cause cellular damage.[5]

Diagram of Probable Metabolic Pathway and Toxicity:

G cluster_metabolism Metabolism (Liver - CYP450) cluster_toxicity Toxicity parent This compound hydroxylation Hydroxylation parent->hydroxylation dealkylation N-Dealkylation parent->dealkylation cns_depression CNS Depression (Somnolence) parent->cns_depression Leads to neuromuscular_effects Neuromuscular Effects (Paralysis) parent->neuromuscular_effects Leads to hydroxylated_metabolite Hydroxylated Metabolites hydroxylation->hydroxylated_metabolite dealkylated_metabolite N-Propylformamide dealkylation->dealkylated_metabolite hydroxylated_metabolite->cns_depression dealkylated_metabolite->neuromuscular_effects

Caption: Probable metabolic pathway and resulting toxic effects of this compound.

References

N,N-Dipropylformamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of N,N-Dipropylformamide, a valuable compound in organic synthesis.

Core Molecular Data

This compound is an organic compound classified as an amide.[1] It is characterized by a formamide functional group with two propyl substituents attached to the nitrogen atom.[1] The key quantitative molecular data for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₇H₁₅NO[1][2][3][4]
Molecular Weight129.2001 g/mol [2][4][5]

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct correlation.

A This compound B Molecular Formula C₇H₁₅NO A->B Defines C Molecular Weight 129.2001 g/mol B->C Determines

Core property relationships of this compound.

Experimental Protocols

Detailed experimental protocols for determining the molecular weight and formula of a compound like this compound typically involve the following standard analytical techniques.

1. Mass Spectrometry for Molecular Weight Determination:

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight.

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

    • Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M+).

    • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio.

    • Detection: A detector records the abundance of ions at each m/z value. The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound.

2. Elemental Analysis for Molecular Formula Determination:

  • Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Oxygen) in the compound.

  • Methodology:

    • Combustion Analysis (for C, H, N):

      • A precisely weighed sample of this compound is combusted in a furnace at high temperature in the presence of excess oxygen.

      • The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are passed through a series of traps that absorb each gas specifically.

      • The mass of each trapped product is measured, and from this, the mass and percentage of C, H, and N in the original sample are calculated.

    • Oxygen Analysis: The percentage of oxygen is typically determined by difference, subtracting the percentages of C, H, and N from 100%.

    • Formula Derivation: The percentage compositions are used to determine the empirical formula. The molecular formula is then determined by comparing the empirical formula weight to the molecular weight obtained from mass spectrometry.

References

Spectroscopic Analysis of N,N-Dipropylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dipropylformamide (CAS No. 6282-00-4) is an organic compound classified as a tertiary amide.[1] Its molecular formula is C7H15NO, and it has a molecular weight of approximately 129.20 g/mol .[1][2] This document provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. Due to restricted rotation around the carbon-nitrogen bond in amides, the two N-propyl groups in this compound are chemically non-equivalent at room temperature, leading to more complex spectra than might be anticipated.

1.1. ¹H NMR Spectroscopy Data

While specific, experimentally verified peak lists for this compound are primarily available in subscription-based databases like SpectraBase, a predicted ¹H NMR spectrum can be outlined based on the compound's structure.[3] The spectrum is expected to show four distinct signals corresponding to the formyl proton and the three different types of protons on the propyl chains.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Singlet1HH-C=O
~3.2Triplet4HN-CH₂-CH₂-CH₃
~1.6Sextet4HN-CH₂-CH₂-CH₃
~0.9Triplet6HN-CH₂-CH₂-CH₃

1.2. ¹³C NMR Spectroscopy Data

Similar to the proton NMR data, a definitive, publicly available experimental peak list for the ¹³C NMR of this compound is not readily accessible. However, based on typical chemical shift values for amides and alkyl chains, a predicted spectrum can be described. Four unique carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163C=O
~48N-CH₂-CH₂-CH₃
~21N-CH₂-CH₂-CH₃
~11N-CH₂-CH₂-CH₃

1.3. Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of a liquid sample like this compound.

  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[4]

  • Instrument Setup: The NMR tube is placed into the spectrometer's probe. The instrument is tuned and the magnetic field homogeneity is optimized by a process called shimming to ensure high resolution.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

  • Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the C-H bonds of the propyl groups and the highly polar carbonyl (C=O) group of the amide. The following data is based on the gas-phase spectrum available from the NIST Chemistry WebBook.[6]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2850-3000StrongC-H stretch (Alkyl)
~1675StrongC=O stretch (Amide)
~1460MediumC-H bend (Alkyl)
~1200MediumC-N stretch

2.1. Experimental Protocol for FT-IR Spectroscopy

For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) or transmission methods can be used.

  • ATR Method:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a single drop of this compound directly onto the crystal surface.

    • Acquire the spectrum. The IR beam interacts with the sample at the crystal surface.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

  • Transmission (Salt Plate) Method:

    • Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film between the plates.

    • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

    • After analysis, clean the plates with a non-aqueous solvent and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The standard method for a volatile organic compound like this compound is Electron Ionization (EI).

3.1. Mass Spectrometry Data

Under EI conditions, this compound will produce a molecular ion (M⁺˙) peak corresponding to its molecular weight. This ion will then undergo characteristic fragmentation. The most prominent fragmentation for amides is typically alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

m/zPredicted IdentityNotes
129[C₇H₁₅NO]⁺˙Molecular Ion (M⁺˙)
100[M - C₂H₅]⁺Loss of an ethyl radical via alpha-cleavage
86[M - C₃H₇]⁺Loss of a propyl radical
58[C₃H₈N]⁺Fragment from propyl group cleavage

3.2. Experimental Protocol for Mass Spectrometry

A typical procedure for analyzing a liquid sample by GC-MS with an EI source is as follows:

  • Sample Introduction: A small, diluted sample of this compound is injected into a Gas Chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron and form a positively charged molecular ion (M⁺˙).[7]

  • Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, charged fragments.

  • Mass Analysis: The ions (both molecular and fragment) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Workflow

The logical flow for the spectroscopic identification of this compound involves a multi-technique approach to confirm its identity and structure.

Spectroscopic_Workflow Sample This compound (Liquid Sample) IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR_Data Identify Functional Groups (C=O, C-H, C-N) IR->IR_Data NMR_Data Determine C-H Framework (Proton/Carbon Environments) NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirm Structure Confirmation IR_Data->Structure_Confirm NMR_Data->Structure_Confirm MS_Data->Structure_Confirm Final_ID Identified: This compound Structure_Confirm->Final_ID

Caption: Spectroscopic analysis workflow for this compound.

References

Synthesis of N,N-Dipropylformamide from Formic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-dipropylformamide from dipropylamine and formic acid. It details various synthetic methodologies, experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable procedure for their needs.

Introduction

This compound is a tertiary amide that finds applications as a solvent and an intermediate in organic synthesis. The formylation of secondary amines, such as dipropyl amine, is a fundamental transformation in organic chemistry. Formic acid serves as a readily available, economical, and environmentally benign formylating agent. This document explores several key methods for the synthesis of this compound using formic acid, including direct thermal condensation and catalyzed reactions.

Synthetic Methodologies

The synthesis of this compound from dipropylamine and formic acid can be achieved through several methods. The primary approaches involve the direct reaction of the amine with formic acid, often with the removal of water to drive the equilibrium towards the product. Catalytic methods can also be employed to enhance reaction rates and improve yields under milder conditions.

Azeotropic Dehydration

A widely used and effective method for the formylation of secondary amines is the reaction with formic acid in a non-polar solvent with azeotropic removal of water.[1] This technique continuously removes the water byproduct, thereby shifting the reaction equilibrium towards the formation of the amide.

Solvent-Free Reaction

A greener approach involves the direct heating of dipropylamine and formic acid without a solvent.[2] This method minimizes waste and simplifies the work-up procedure. The reaction is typically carried out at a moderately elevated temperature.

Catalytic N-Formylation

Various catalysts can be employed to facilitate the N-formylation of amines under milder conditions. While specific examples for dipropylamine are not extensively detailed, general methods for secondary amines include the use of iodine or acid catalysts.[2][3]

Data Presentation

The following tables summarize the quantitative data for different synthetic approaches to N-formylation of secondary amines, which are applicable to the synthesis of this compound.

Table 1: Comparison of Synthesis Methods for N-Formylation of Secondary Amines

MethodCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Azeotropic DehydrationNoneTolueneReflux4 - 994 - 98[1]
Solvent-FreeNoneNone80VariesGood to Excellent[2]
Iodine CatalysisIodine (5 mol%)None70Variesup to 94[3]
Acid Catalysis (general)Melaminetrisulfonic acid (3 mol%)None600.6 - 1.5High[2]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
CAS Number 6282-00-4
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 420.66 K (147.51 °C)
Solubility Soluble in organic solvents, low solubility in water
InChI InChI=1S/C7H15NO/c1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3
SMILES CCCN(CCC)C=O

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via Azeotropic Dehydration

This protocol is adapted from a general procedure for the N-formylation of secondary amines.[1]

Materials:

  • Dipropylamine

  • Formic acid (85% aqueous solution)

  • Toluene

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add dipropylamine (1.0 eq).

  • Add toluene to the flask.

  • Add formic acid (1.0-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and continue heating for 4-9 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by distillation if necessary.

Protocol 2: Solvent-Free Synthesis

This protocol is based on a general method for solvent-free N-formylation.[2]

Materials:

  • Dipropylamine

  • Formic acid (98-100%)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine dipropylamine (1.0 eq) and formic acid (2.0-4.0 eq).

  • Heat the reaction mixture to 60-80°C.

  • Stir the mixture at this temperature until the reaction is complete, as monitored by TLC. Reaction times may vary.

  • After completion, cool the reaction mixture to room temperature.

  • The excess formic acid can be removed by neutralization with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the this compound by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Dipropylamine + Formic Acid Reaction Heating (with or without solvent) Reactants->Reaction Crude_Product Crude This compound Reaction->Crude_Product Workup Work-up (e.g., Neutralization, Extraction) Crude_Product->Workup Transfer Drying Drying Workup->Drying Purification Distillation Drying->Purification Pure_Product Pure This compound Purification->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Azeotropic_Dehydration_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_process Reaction Process cluster_workup_purification Work-up and Purification Flask Round-bottom Flask Reagents Add Dipropylamine, Formic Acid, Toluene Flask->Reagents Dean_Stark Attach Dean-Stark Apparatus and Condenser Reagents->Dean_Stark Reflux Heat to Reflux Water_Removal Azeotropic Removal of Water Reflux->Water_Removal Monitoring Monitor by TLC Water_Removal->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Upon Completion Solvent_Removal Remove Toluene (Rotary Evaporator) Cooling->Solvent_Removal Distillation Purify by Distillation Solvent_Removal->Distillation Final_Product This compound Distillation->Final_Product

References

An In-depth Technical Guide to the Safe Handling of N,N-Dipropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for N,N-Dipropylformamide (CAS No. 6282-00-4), a solvent utilized in various organic synthesis processes. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in a laboratory or manufacturing setting.

Chemical and Physical Properties

This compound is an organic compound classified as an amide.[1] It typically appears as a colorless to pale yellow liquid with a characteristic odor.[1] Its moderate polarity makes it a useful solvent for various organic reactions.[1]

PropertyValueSource
Molecular Formula C₇H₁₅NO[1][2][3][4]
Molecular Weight 129.20 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid[1][2]
Normal Boiling Point 420.66 K
Critical Pressure 3025.61 kPa
Enthalpy of Vaporization (ΔvapH°) 39.94 kJ/mol
LogP (Octanol/Water Partition Coefficient) 1.265

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, available acute toxicity data indicates potential hazards. It is crucial to handle this substance with care, assuming it may possess uncharacterized toxic properties.

Test TypeRoute of ExposureSpeciesDose/DurationToxic Effects Noted
LD50 (Lethal Dose, 50% kill) IntraperitonealRodent - rat390 mg/kgPeripheral Nerve and Sensation (flaccid paralysis), Eye Effects, Behavioral (somnolence)[5]

Hazard Identification

This compound is classified as a hazardous substance. Key hazards include:

  • Flammability: Flammable liquid and vapor.

  • Health Hazards:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

Standard Handling and Storage Protocol

Proper handling and storage are essential to minimize risk. All operations should be conducted by trained personnel familiar with the substance's hazards.

Methodology for Safe Handling:

  • Engineering Controls: Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors or mists.[6]

  • Ignition Sources: Keep the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources.[6][7][8] No smoking is permitted in the handling area.[6]

  • Static Discharge: Use explosion-proof electrical and ventilating equipment.[6] Ground and bond containers and receiving equipment to prevent static discharges.[6] Use only non-sparking tools.[6]

  • Personal Contact: Avoid contact with skin and eyes.[9] Do not inhale the substance.[6] Wash hands thoroughly after handling.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

Methodology for Safe Storage:

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[6][8]

  • Conditions: Store in a cool environment, away from heat and sources of ignition.[6]

  • Security: Store in a locked-up area or one accessible only to qualified and authorized personnel.[6][8]

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Obtain Special Instructions (Read SDS) prep2 Ensure Adequate Ventilation (Use Fume Hood) prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Ground/Bond Container and Receiving Equipment prep3->handle1 Begin Work handle2 Use Non-Sparking Tools handle1->handle2 handle3 Dispense Chemical handle2->handle3 handle4 Keep Away from Ignition Sources handle3->handle4 store1 Keep Container Tightly Closed handle4->store1 After Use store2 Store in Cool, Dry, Well-Ventilated Area store1->store2 store3 Store Locked Up store2->store3

Standard Handling and Storage Workflow

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against exposure.[10] The following equipment is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]To prevent eye irritation or serious eye damage from splashes.
Skin Protection Wear appropriate protective gloves and clothing (e.g., a lab coat) to prevent skin exposure.[6][9] For splash protection, nitrile gloves may be suitable but should be replaced immediately upon contact.[11] For more intensive use, gloves with high resistance to organic compounds, such as butyl rubber or Viton, are recommended.[11]To prevent skin irritation and absorption.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapors/aerosols are generated.[6][9]To prevent respiratory irritation.

Emergency Protocols

Immediate and appropriate response during an emergency is critical. Personnel should be trained on these protocols before working with the chemical.

In Case of Inhalation:

  • Remove the person to fresh air.[6][9]

  • If the person is not breathing, give artificial respiration.[9]

  • Keep the person comfortable.[6]

  • Call a POISON CENTER or doctor if you feel unwell.[6]

In Case of Skin Contact:

  • Take off immediately all contaminated clothing.[6]

  • Rinse skin with plenty of water/shower.[6]

  • If skin irritation occurs, get medical advice/attention.[9]

In Case of Eye Contact:

  • Rinse cautiously with water for several minutes.[6]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If eye irritation persists, get medical advice/attention from an ophthalmologist.[6]

In Case of Ingestion:

  • Do NOT induce vomiting.[9]

  • Immediately make the victim drink water (two glasses at most).[6]

  • Consult a physician.[6]

G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event Occurs inhale1 Remove to Fresh Air start->inhale1 skin1 Remove Contaminated Clothing start->skin1 eye1 Rinse Cautiously with Water for Several Minutes start->eye1 ingest1 Do NOT Induce Vomiting start->ingest1 inhale2 Keep Comfortable inhale1->inhale2 inhale3 Call POISON CENTER / Doctor inhale2->inhale3 skin2 Rinse Skin with Water/Shower skin1->skin2 skin3 Seek Medical Advice if Irritation Occurs skin2->skin3 eye2 Remove Contact Lenses (if possible) eye1->eye2 eye3 Call Ophthalmologist eye2->eye3 ingest2 Drink 2 Glasses of Water ingest1->ingest2 ingest3 Consult Physician ingest2->ingest3

Emergency First Aid Procedures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[6]

  • Unsuitable Extinguishing Media: For this substance, no limitations of extinguishing agents are given.[6]

  • Specific Hazards: The substance is combustible.[6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[7][9] Containers may explode when heated.[7][9] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][9]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9] Use water spray to cool closed containers.[7][9]

  • Evacuation and Isolation: Evacuate the danger area.[6][8] Keep people away from and upwind of the spill.[7][12]

  • Personal Precautions: Ensure adequate ventilation.[6] Avoid breathing vapors and prevent contact with the substance.[6][13] Remove all sources of ignition.[7][12]

  • Environmental Precautions: Do not let the product enter drains, as there is a risk of explosion.[6][8]

  • Containment and Cleanup: a. Cover drains.[6] b. Contain and absorb the spill with a liquid-absorbent, inert material (e.g., Chemizorb®, sand, vermiculite).[6][13] c. Collect the material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[9][13] d. Clean the affected area thoroughly.[6]

G start Spill Discovered step1 Evacuate Area & Move Upwind start->step1 step2 Remove All Ignition Sources step1->step2 step3 Don Appropriate PPE (Respirator, Gloves, etc.) step2->step3 step4 Prevent Entry into Drains step3->step4 step5 Contain Spill with Inert Absorbent Material step4->step5 step6 Collect Material with Non-Sparking Tools step5->step6 step7 Place in Labeled Container for Hazardous Waste step6->step7 step8 Decontaminate Spill Area step7->step8 end Spill Secured step8->end

Accidental Spill Response Workflow

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Leave chemicals in their original containers and handle uncleaned containers as you would the product itself. Contact a licensed professional waste disposal service to dispose of this material.[6]

References

An In-depth Technical Guide to the Solubility of Organic Compounds in N,N-Dipropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles governing the solubility of organic compounds in the aprotic polar solvent, N,N-Dipropylformamide. Given the limited availability of specific quantitative solubility data for this solvent in publicly accessible literature, this document focuses on providing a robust theoretical framework for predicting solubility, a detailed experimental protocol for its determination, and a predictive solubility summary for various classes of organic compounds.

Introduction to this compound as a Solvent

This compound is an organic amide with the chemical formula C₇H₁₅NO.[1] It is a colorless to pale yellow liquid characterized by its moderate polarity, making it a versatile solvent for a variety of organic reactions and processes.[1] Its molecular structure, featuring a formamide functional group with two propyl substituents on the nitrogen atom, results in a high boiling point relative to simpler amides.[1] While it has low solubility in water, it is soluble in a range of organic solvents.[1] In the context of drug development and organic synthesis, this compound serves as a valuable medium for dissolving a diverse array of organic compounds.

Key Properties of this compound:

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 100-101 °C at 18 mmHg
Polarity Moderately Polar

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The solubility of an organic compound in this compound is therefore dependent on the interplay of intermolecular forces between the solute and the solvent.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs) . HSPs are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] A solvent is likely to dissolve a solute if their Hansen Solubility Parameters are similar.

The following diagram illustrates the logical relationship between the polarity of an organic compound and its predicted solubility in this compound.

G cluster_solute Organic Compound Polarity cluster_solvent Solvent cluster_solubility Predicted Solubility Nonpolar Nonpolar (e.g., Alkanes, Aromatics) DPF This compound (Moderately Polar, Aprotic) Nonpolar->DPF Mismatched Polarity Moderately_Polar Moderately Polar (e.g., Ketones, Esters) Moderately_Polar->DPF Similar Polarity Polar_Aprotic Polar Aprotic (e.g., Amides, Nitriles) Polar_Aprotic->DPF Similar Polarity Polar_Protic Polar Protic (e.g., Alcohols, Carboxylic Acids) Polar_Protic->DPF Mismatched Polarity (Lack of H-bond donation) High_Solubility High Solubility DPF->High_Solubility for Moderately Polar & Polar Aprotic Solutes Moderate_Solubility Moderate Solubility DPF->Moderate_Solubility for Nonpolar and Polar Protic Solutes Low_Solubility Low Solubility DPF->Low_Solubility for Highly Polar Protic or Very Nonpolar Solutes

Predicted solubility based on polarity matching.

Experimental Determination of Solubility

The following is a detailed protocol for the experimental determination of the solubility of an organic compound in this compound. This method is based on the isothermal shake-flask method, which is a reliable technique for determining equilibrium solubility.

Materials:

  • Organic compound (solute)

  • This compound (solvent)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the organic compound in this compound of known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add an excess amount of the organic compound to a vial containing a known volume of this compound. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with this compound to a concentration that falls within the range of the calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using a calibrated HPLC or other suitable analytical method to determine the concentration of the organic compound.

  • Calculation of Solubility: Calculate the solubility of the organic compound in this compound using the determined concentration and the dilution factor.

The following diagram outlines the experimental workflow for determining solubility.

G start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Saturated Solution (Excess Solute in Solvent) start->prep_sample analyze Analyze by HPLC prep_standards->analyze Calibration Curve equilibrate Equilibrate at Constant Temperature (e.g., 24-48h shaking) prep_sample->equilibrate phase_sep Allow Undissolved Solid to Settle equilibrate->phase_sep filter Withdraw and Filter Supernatant phase_sep->filter dilute Dilute Filtered Solution filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Experimental workflow for solubility determination.

Predictive Solubility of Organic Compounds in this compound

In the absence of extensive experimental data, the following tables provide a predictive summary of the solubility of various classes of organic compounds in this compound based on the "like dissolves like" principle and the solvent's moderately polar, aprotic nature.

Table 1: Predicted Solubility of Non-Polar and Weakly Polar Organic Compounds

Compound ClassRepresentative ExamplesPredicted SolubilityRationale
Alkanes & Cycloalkanes Hexane, CyclohexaneLow to ModeratePrimarily dispersion forces; mismatch in polarity.
Aromatic Hydrocarbons Benzene, TolueneModerateDispersion and weak polar interactions.
Alkyl Halides Dichloromethane, ChloroformModerate to HighIncreased polarity compared to alkanes.
Ethers Diethyl ether, TetrahydrofuranModerate to HighPolar C-O bonds; hydrogen bond acceptors.

Table 2: Predicted Solubility of Polar Aprotic Organic Compounds

Compound ClassRepresentative ExamplesPredicted SolubilityRationale
Ketones Acetone, Methyl ethyl ketoneHighStrong dipole-dipole interactions.
Esters Ethyl acetate, Methyl benzoateHighStrong dipole-dipole interactions.
Amides (tertiary) N,N-DimethylacetamideHighVery similar polarity and functionality.
Nitriles AcetonitrileHighStrong dipole moment.
Sulfoxides Dimethyl sulfoxide (DMSO)HighHighly polar aprotic compound.

Table 3: Predicted Solubility of Polar Protic Organic Compounds

Compound ClassRepresentative ExamplesPredicted SolubilityRationale
Alcohols (short chain) Methanol, EthanolModerate to HighCan act as H-bond acceptors with the solvent.
Alcohols (long chain) OctanolLow to ModerateIncreasing non-polar character reduces solubility.
Carboxylic Acids Acetic acid, Benzoic acidModerateCan act as H-bond acceptors.
Amines (primary, secondary) Propylamine, DiethylamineModerateCan act as H-bond acceptors.
Phenols PhenolModeratePolar -OH group, but also aromatic ring.

Table 4: Predicted Solubility of Macromolecules

Compound ClassRepresentative ExamplesPredicted SolubilityRationale
Polymers Polystyrene, PMMAVariesDepends on the polarity of the polymer backbone and side chains.
Pharmaceuticals (APIs) VariesVariesHighly dependent on the functional groups and overall polarity of the drug molecule.

Conclusion

This compound is a valuable, moderately polar aprotic solvent for a wide range of organic compounds. While specific quantitative solubility data is not extensively documented, a strong predictive understanding of its solvent capabilities can be achieved through the application of fundamental solubility principles such as "like dissolves like" and the conceptual framework of Hansen Solubility Parameters. For precise quantitative data, the experimental protocol outlined in this guide provides a reliable methodology for researchers, scientists, and drug development professionals. The predictive tables serve as a useful starting point for solvent selection and formulation development.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N-Dipropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data specifically for the thermal decomposition of N,N-Dipropylformamide is limited. This guide synthesizes information on the thermal behavior of analogous N,N-disubstituted amides and established analytical protocols to provide a framework for assessing the thermal stability of this compound.

Introduction

This compound is a tertiary amide with applications in organic synthesis and as a solvent. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in various processes, particularly in the pharmaceutical industry where it may be used as a reaction solvent or intermediate. This technical guide provides an in-depth overview of the thermal properties of this compound, including its anticipated thermal stability, potential decomposition mechanisms, and the experimental protocols used to evaluate these characteristics.

Thermal Stability of N,N-Disubstituted Amides

Quantitative Data on Thermal Decomposition of Related Amides

To provide a comparative context, the following table summarizes thermal decomposition data for various amide-containing compounds. This data is intended to be illustrative of the general range of thermal stability for amides.

CompoundDecomposition Onset (°C)Analytical MethodReference/Notes
Morpholine amide derivative of maleated polyethylene~160Py-GC-MSSignificant decomposition observed.[1]
N-methylaniline amide derivative of maleated polyethylene~160Py-GC-MSSignificant decomposition observed.[1]
3,7-dihydroxy-N-(2-hydroxy-4-methylphenyl)-2-naphthamide~300 (for 25% mass loss)TGADemonstrates higher stability of aromatic amides.[1]
Poly-N-isopropylacrylamide>300TGAShows good thermal stability up to this temperature.

Proposed Thermal Decomposition Pathway of this compound

In the absence of specific experimental data for this compound, a plausible thermal decomposition pathway can be proposed based on the known chemistry of tertiary amides. The most likely initial step in the pyrolysis of a tertiary amide that contains a beta-hydrogen is a concerted, non-radical elimination reaction proceeding through a six-membered cyclic transition state. This is analogous to the Cope elimination of amine oxides and the pyrolysis of esters.

For this compound, this would involve the transfer of a hydrogen atom from the beta-carbon of one of the propyl groups to the carbonyl oxygen, leading to the cleavage of the C-N bond. The expected products would be dipropylamine and carbon monoxide.

Decomposition_Pathway cluster_start Reactant cluster_transition Transition State cluster_products Decomposition Products This compound This compound TS Six-membered Cyclic Transition State This compound->TS Heat (Δ) Dipropylamine Dipropylamine TS->Dipropylamine CO Carbon Monoxide TS->CO

Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, two primary thermoanalytical techniques are recommended: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is used to determine the temperatures at which a material decomposes and to quantify the mass loss associated with decomposition.

Experimental Workflow for TGA:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Weigh 5-10 mg of This compound Pan Place sample in a TGA pan (e.g., alumina) Sample->Pan Load Load pan into TGA instrument Pan->Load Atmosphere Set inert atmosphere (e.g., N2 at 20-50 mL/min) Load->Atmosphere Program Program temperature ramp (e.g., 10 °C/min from 25 to 600 °C) Atmosphere->Program Run Start the TGA run Program->Run Collect Record mass vs. temperature Run->Collect Analyze Analyze TGA curve for onset of decomposition and mass loss steps Collect->Analyze

Generalized experimental workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan into the TGA instrument's autosampler or furnace.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Set the temperature program. A typical program would be to equilibrate at 25 °C, followed by a linear heating ramp of 10 °C/min up to a final temperature of 600 °C.

  • Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve. The resulting thermogram provides information on the decomposition temperature range and the presence of any stable intermediates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Workflow for DSC:

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Acquisition & Analysis Sample_DSC Weigh 2-5 mg of This compound Pan_DSC Hermetically seal sample in an aluminum DSC pan Sample_DSC->Pan_DSC Load_DSC Place sample and reference pans into DSC cell Pan_DSC->Load_DSC Atmosphere_DSC Set inert atmosphere (e.g., N2 at 20-50 mL/min) Load_DSC->Atmosphere_DSC Program_DSC Program temperature ramp (e.g., 10 °C/min from 25 to 400 °C) Atmosphere_DSC->Program_DSC Run_DSC Start the DSC run Program_DSC->Run_DSC Collect_DSC Record heat flow vs. temperature Run_DSC->Collect_DSC Analyze_DSC Analyze DSC thermogram for endothermic/exothermic events (melting, decomposition) Collect_DSC->Analyze_DSC

References

N,N-Dipropylformamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties, applications, and experimental utility of N,N-Dipropylformamide as a polar aprotic solvent in research and development.

Introduction

This compound is an organic compound classified as a disubstituted amide of formic acid.[1][2] Structurally, it features a formyl group attached to a nitrogen atom bearing two propyl substituents.[1] As a member of the N,N-dialkylformamide family, it shares characteristics with more commonly known solvents like N,N-Dimethylformamide (DMF), serving as a polar aprotic solvent.[2] This class of solvents is distinguished by a lack of acidic protons, which makes them incapable of donating hydrogen bonds.[2] However, their polarity allows them to effectively dissolve a wide range of organic and inorganic compounds.[1] this compound typically appears as a colorless to pale yellow liquid and possesses a moderate polarity, which makes it a versatile solvent for various chemical transformations.[1] Its higher boiling point compared to simpler amides is a result of its larger molecular structure.[1] This guide provides a detailed overview of the core properties, applications, and relevant experimental protocols involving this compound for professionals in research, and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solvent is paramount for its effective application in experimental chemistry. The key properties of this compound are summarized in the table below, providing a quantitative basis for its selection in various reaction conditions. These properties influence its behavior as a solvent, including its solvating power, operating temperature range, and miscibility with other liquids.

PropertyValueUnit
Molecular Formula C₇H₁₅NO-
Molecular Weight 129.20 g/mol
CAS Number 6282-00-4-
Appearance Colorless to pale yellow liquid-
Density 0.889g/cm³ (at 20°C)
Boiling Point 100-101 (at 18 mmHg)°C
Flash Point 88°C
Refractive Index 1.4395-
LogP (Octanol/Water Partition Coefficient) 1.265-
Water Solubility Low-

Solvent Classification and Characteristics

The utility of this compound as a solvent is best understood by its classification among other common laboratory solvents. The following diagram illustrates the position of this compound within the broader categories of solvents, highlighting its identity as a polar aprotic solvent.

G Solvents Solvents Polar Polar Solvents->Polar Nonpolar Nonpolar Solvents->Nonpolar Protic Protic Polar->Protic Aprotic Aprotic Polar->Aprotic DPF This compound Aprotic->DPF

Caption: Logical diagram of solvent classification.

Applications in Organic Synthesis

This compound serves as a valuable solvent and reagent in a variety of organic reactions, particularly in the synthesis of amides and other heterocyclic compounds.[1][2] Its polar aprotic nature facilitates reactions involving polar or ionic intermediates and reagents.

One of the significant applications of N,N-dialkylformamides is in the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The Vilsmeier reagent, a key intermediate, is generated in situ from a N,N-disubstituted formamide, such as this compound, and phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich ring to introduce a formyl group, which can be a precursor for a wide array of functionalities.[5]

Furthermore, in the realm of peptide synthesis , polar aprotic solvents like N,N-dialkylformamides are crucial.[6][7] They are effective at solvating the growing peptide chains attached to a solid support, which is essential for efficient coupling reactions between amino acids.[6][7] While DMF is more commonly cited, the similar properties of this compound make it a suitable alternative, especially when different solvency or a higher boiling point is desired.

Experimental Protocols

While specific experimental protocols detailing the use of this compound are not as prevalent in the literature as those for DMF, its chemical similarity allows for its substitution in many procedures. Below is a generalized protocol for a Vilsmeier-Haack formylation, where this compound can be used as the formamide source.

General Protocol for Vilsmeier-Haack Formylation:

  • Reagent Preparation: In a fume hood, to a stirred solution of the electron-rich aromatic substrate in this compound (which acts as both solvent and reagent) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a suitable base (e.g., sodium acetate or sodium hydroxide solution).

  • Extraction: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

The following diagram illustrates a generalized workflow for a chemical synthesis experiment where this compound could be employed as a solvent.

G Start Start: Reagents & Solvent (this compound) Reaction Reaction Setup (Inert atmosphere, controlled temperature) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quenching, Neutralization) Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Product Analysis (e.g., NMR, MS) Purification->Analysis End End: Purified Product Analysis->End

Caption: General experimental workflow for organic synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound. It may cause irritation to the skin and eyes, and inhalation of its vapors should be avoided.[1] Therefore, it is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile polar aprotic solvent with a range of applications in organic synthesis. Its physicochemical properties, particularly its moderate polarity and high boiling point, make it a suitable medium for a variety of chemical reactions. While less common than its lower alkyl homolog, DMF, it presents a viable alternative for researchers and drug development professionals seeking to optimize reaction conditions. A comprehensive understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

N,N-Dipropylformamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylformamide is an organic compound classified as a disubstituted amide of formic acid.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] Possessing moderate polarity, it serves as a versatile aprotic solvent in various organic reactions and industrial processes.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, properties, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Discovery and History

While the specific first synthesis of this compound is not prominently documented in readily available historical records, its discovery is intrinsically linked to the broader history of formamide and its derivatives. The synthesis of the parent compound, formamide, was first reported in 1893 by the French chemist Albert Verley, who obtained it by distilling a mixture of dimethylamine hydrochloride and potassium formate. An early method for preparing formamide involved the thermal decomposition of ammonium formate, which was first synthesized by passing dry ammonia gas into formic acid.[2]

The general methods for the synthesis of N,N-disubstituted formamides, such as the reaction of a secondary amine with a formylating agent, were developed throughout the late 19th and early 20th centuries. It is highly probable that this compound was first synthesized during this period through the reaction of dipropylamine with formic acid or one of its derivatives, a common and straightforward method for amide formation.[3] The industrial production of formamides began to gain traction in the early 20th century, with processes involving the reaction of carbon monoxide with ammonia or amines under pressure. A patent from 1925 describes a process for the production of formamide from carbon monoxide and ammonia.[4] The development and refinement of such industrial processes would have made this compound and other dialkylformamides more readily available for use as solvents and chemical intermediates.

Chemical and Physical Properties

This compound is a stable organic compound with the chemical formula C₇H₁₅NO. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number 6282-00-4[5]
Appearance Colorless to pale yellow liquid[1]
Odor Characteristic, fishy/ammonia-like[6]
Boiling Point 195-196 °C (at 760 mmHg)[7]
Melting Point -63 °C[6]
Density 0.879 g/mL at 25 °C[6]
Solubility Soluble in organic solvents, low solubility in water[1]
Table 2: Spectroscopic Data for this compound
Spectroscopic DataKey FeaturesReference
¹H NMR Provides information on the proton environments in the molecule.
¹³C NMR Shows the different carbon environments.
Infrared (IR) Spectroscopy A strong absorption band around 1670-1680 cm⁻¹ is characteristic of the C=O stretch in the amide group.
Mass Spectrometry (MS) The molecular ion peak (M+) is observed at m/z = 129.[8]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for amide formation. The most common and historically significant methods involve the formylation of dipropylamine.

Method 1: Reaction of Dipropylamine with Formic Acid

This is a direct and widely used method for preparing N-formyl derivatives of secondary amines. The reaction involves heating dipropylamine with formic acid, which results in the formation of this compound and water.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dipropylamine (1.0 equivalent) and formic acid (1.0-1.2 equivalents).

  • Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis_from_Formic_Acid Dipropylamine Dipropylamine Intermediate Ammonium Formate Intermediate Dipropylamine->Intermediate + FormicAcid Formic Acid FormicAcid->Intermediate + DPF This compound Intermediate->DPF Heat (-H₂O) Water Water

Caption: Synthesis of this compound from Dipropylamine and Formic Acid.

Method 2: Formylation with Other Formylating Agents

Various other reagents can be used to introduce the formyl group onto dipropylamine. These include:

  • Acetic Formic Anhydride: A potent formylating agent, though it is sensitive to moisture.

  • Chloral: Reacts with amines to produce formamides and chloroform as a byproduct.[3]

  • Ethyl Formate: Aminolysis of ethyl formate with dipropylamine yields this compound.

Experimental Workflow for Formylation:

Formylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dipropylamine Dipropylamine ReactionVessel Reaction under controlled conditions (temperature, solvent) Dipropylamine->ReactionVessel FormylatingAgent Formylating Agent (e.g., Acetic Formic Anhydride, Chloral, Ethyl Formate) FormylatingAgent->ReactionVessel Quenching Quenching/Washing ReactionVessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Distillation Fractional Distillation (under reduced pressure) Drying->Distillation Product Pure this compound Distillation->Product

Caption: General Experimental Workflow for the Synthesis of this compound.

Applications

This compound's primary role is as a polar aprotic solvent, and it finds applications in various areas of chemistry, including in the pharmaceutical industry.

Use as a Solvent in Organic Synthesis

Due to its ability to dissolve a wide range of organic and inorganic compounds, this compound is a useful solvent for various chemical transformations.[1] Its high boiling point makes it suitable for reactions that require elevated temperatures. Like its well-known analogue, N,N-dimethylformamide (DMF), it can facilitate reactions by solvating cations, thereby increasing the reactivity of anions.

Role in the Vilsmeier-Haack Reaction

N,N-Disubstituted formamides, including this compound, are key reagents in the Vilsmeier-Haack reaction.[2] This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this process, the formamide reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to form a Vilsmeier reagent, which is a potent electrophile.[9]

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DPF This compound VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DPF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product Formylated Arene Hydrolysis->Product

Caption: Role of this compound in the Vilsmeier-Haack Reaction.

Applications in the Pharmaceutical Industry

Organic solvents are extensively used in the pharmaceutical industry as reaction media, for separation and purification of products, and for cleaning equipment. While specific examples of large-scale industrial processes using this compound are not as widely documented as for DMF, its properties make it a suitable, albeit less common, alternative. Its use as a solvent in drug synthesis would be in reactions where its specific polarity, boiling point, and solvency characteristics are advantageous. The search for greener and safer solvents has led to the investigation of various alternatives to more hazardous dipolar aprotic solvents like DMF and NMP, and this compound could be considered in such solvent replacement strategies. Some N-hydroxyformamide derivatives have been investigated as inhibitors of certain enzymes in the context of drug discovery, highlighting the broader relevance of the formamide functional group in medicinal chemistry.

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause irritation to the skin and eyes, and proper ventilation is recommended to avoid inhalation of its vapors.[1] As with all chemicals, it is essential to consult the Safety Data Sheet (SDS) before use and to handle the substance in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a versatile N,N-disubstituted formamide with a history rooted in the development of amide synthesis. Its properties as a polar aprotic solvent make it a useful tool in organic synthesis and potentially in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is valuable for researchers and professionals working in chemical and drug development.

References

Methodological & Application

Application Notes and Protocols for N,N-Dipropylformamide in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dipropylformamide (DPF) as a polar aprotic solvent in bimolecular nucleophilic substitution (SN2) reactions. While less common than its lower alkyl homolog, N,N-Dimethylformamide (DMF), DPF offers a unique set of physical properties that can be advantageous in specific synthetic contexts. This document outlines the theoretical basis for its application, presents a comparative analysis with DMF, and provides a generalized experimental protocol for its use in a representative SN2 reaction.

Introduction to this compound in SN2 Reactions

Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds. The mechanism of an SN2 reaction involves the backside attack of a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group in a single, concerted step. The rate of an SN2 reaction is highly dependent on the nature of the substrate, nucleophile, leaving group, and the solvent.

Polar aprotic solvents are the preferred medium for SN2 reactions because they can dissolve ionic nucleophiles while minimally solvating the anionic nucleophile. This "naked" nucleophile is more reactive and leads to faster reaction rates. This compound, as a polar aprotic solvent, is well-suited for this role. Its higher boiling point and different solubility profile compared to other polar aprotic solvents can offer benefits in terms of reaction temperature control and product purification.

Physical and Chemical Properties: A Comparative Overview

A clear understanding of the physical properties of this compound is crucial for its effective application. The following table provides a comparison of key properties of DPF with the widely used polar aprotic solvent, N,N-Dimethylformamide (DMF).

PropertyThis compound (DPF)N,N-Dimethylformamide (DMF)
CAS Number 6282-00-468-12-2
Molecular Formula C₇H₁₅NOC₃H₇NO
Molecular Weight 129.20 g/mol 73.09 g/mol
Appearance Colorless to pale yellow liquid[1]Colorless liquid[2]
Boiling Point 100-101 °C at 18 mmHg153 °C
Density 0.889 g/cm³ (at 20°C)0.944 g/cm³ (at 20°C)
Refractive Index 1.43951.4305 (at 20°C)
Flash Point 88 °C58 °C
Polarity (Dielectric Constant) Data not readily available36.71 (at 25°C)[3][4]

Logical Workflow for Employing this compound in SN2 Reactions

The decision to use this compound as a solvent in an SN2 reaction should be based on a logical consideration of the reaction requirements and the properties of the solvent. The following diagram illustrates a typical workflow for this process.

SN2_Solvent_Selection cluster_0 Reaction Design & Feasibility cluster_1 Solvent Selection & Optimization cluster_2 Execution & Analysis A Define SN2 Reaction: Substrate, Nucleophile, Leaving Group B Assess Reactant Solubility A->B Solubility is key C Consider Required Reaction Temperature A->C Kinetics vs. Stability D Evaluate Polar Aprotic Solvents B->D C->D E Select this compound (High Boiling Point, Specific Solubility) D->E DPF as a candidate F Optimize Reaction Conditions: Concentration, Temperature, Time E->F G Perform Reaction under Inert Atmosphere F->G H Monitor Reaction Progress (TLC, GC, etc.) G->H I Work-up and Product Isolation H->I J Characterize Product and Determine Yield I->J

Caption: Logical workflow for utilizing this compound in SN2 reactions.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of an SN2 reaction. The following protocol provides a general methodology for the synthesis of an ether using this compound as the solvent. This protocol should be adapted and optimized for specific substrates and nucleophiles.

Reaction: R-OH + R'-X → R-O-R' + HX

Materials:

  • Alcohol (R-OH)

  • Alkyl halide (R'-X)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound (DPF), anhydrous

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Alkoxide:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq).

    • Add anhydrous this compound (concentration to be optimized, typically 0.1-1.0 M).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Nucleophilic Substitution:

    • Cool the freshly prepared alkoxide solution to 0 °C.

    • Add the alkyl halide (1.0-1.2 eq) dropwise via a syringe.

    • The reaction mixture may be stirred at room temperature or heated depending on the reactivity of the substrates. Monitor the reaction progress by an appropriate method (e.g., TLC or GC). Typical reaction times can range from 1 to 24 hours.[1]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by distillation, depending on its properties.

Visualization of the SN2 Mechanism

The following diagram illustrates the concerted mechanism of an SN2 reaction, highlighting the key transition state.

SN2_Mechanism Reactants Nu⁻  +  R-X TransitionState [Nu---R---X]⁻ Reactants->TransitionState Backside Attack Products Nu-R  +  X⁻ TransitionState->Products Inversion of Stereochemistry

References

N,N-Dipropylformamide in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, heavily reliant on the choice of solvent for efficiency and product purity. While N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the conventional solvents, their reproductive toxicity has prompted a search for safer, "greener" alternatives. This document explores the potential application of N,N-Dipropylformamide (DPF) in SPPS.

It is critical to note that as of the date of this publication, there is no established body of scientific literature detailing the use of this compound (DPF) as a primary solvent in solid-phase peptide synthesis. The information presented herein is based on the known physical and chemical properties of DPF and provides a theoretical framework for its evaluation as a potential alternative to traditional SPPS solvents. The protocols provided are based on well-established SPPS methodologies and should be considered as a starting point for any investigation into the use of DPF.

Introduction to Solvents in SPPS

The ideal solvent in SPPS must fulfill several critical functions:

  • Resin Swelling: The solvent must adequately swell the solid support (resin) to allow for efficient diffusion of reagents to the reactive sites within the polymer matrix.[1][2]

  • Solubility: It must effectively dissolve a wide range of protected amino acids, coupling reagents, and other additives.[3][4][5]

  • Reaction Medium: It serves as the medium for both the coupling and deprotection steps, influencing reaction kinetics and side reactions.

  • Washing Efficiency: It must efficiently wash away excess reagents and byproducts after each step.

DMF and NMP have been the solvents of choice due to their excellent resin-swelling properties and ability to dissolve most reagents used in SPPS.[4][6] However, their classification as Substances of Very High Concern (SVHC) by agencies like the European Chemicals Agency (ECHA) necessitates the exploration of safer alternatives.[7][8]

This compound (DPF): A Potential Alternative?

This compound is a polar aprotic solvent with properties that may make it a candidate for SPPS. A comparison of its physical properties with DMF and NMP is presented below.

Table 1: Comparison of Physical Properties of DPF, DMF, and NMP

PropertyThis compound (DPF)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₇H₁₅NOC₃H₇NOC₅H₉NO
Molecular Weight 129.20 g/mol 73.09 g/mol 99.13 g/mol
Boiling Point 198-200 °C153 °C202 °C
Density 0.88 g/cm³0.944 g/cm³1.028 g/cm³
Polarity ModerateHighHigh

Based on these properties, DPF has a boiling point comparable to NMP, which is advantageous for elevated temperature reactions, such as those employed in microwave-assisted peptide synthesis. Its moderate polarity suggests it could be a suitable solvent for SPPS reactions, although experimental validation is required.

Experimental Protocols: A Theoretical Framework for Using DPF in SPPS

The following protocols are standard Fmoc-based SPPS procedures. To evaluate DPF, it would be substituted for DMF in these protocols, followed by careful monitoring and optimization of each step.

General SPPS Workflow

The following diagram illustrates a standard cycle in Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with Free Amine Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent in DPF) Resin->Coupling Wash1 Wash (DPF) Coupling->Wash1 Deprotection Fmoc Deprotection (Piperidine in DPF) Wash1->Deprotection Wash2 Wash (DPF) Deprotection->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle NextCycle->Coupling Repeat for each amino acid

Caption: General workflow for a single cycle of Fmoc-SPPS.

Resin Swelling Test Protocol

Objective: To determine the swelling capacity of various SPPS resins in DPF compared to DMF and NMP.

Materials:

  • SPPS resins (e.g., Rink Amide, Wang, Polystyrene-based)

  • This compound (DPF)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Graduated syringes or measuring cylinders

Procedure:

  • Place a known mass (e.g., 100 mg) of dry resin into a graduated syringe fitted with a frit.

  • Record the initial volume of the dry resin.

  • Add 5 mL of the solvent to be tested (DPF, DMF, or NMP).

  • Gently agitate the resin slurry for 30 minutes to allow for complete swelling.

  • Drain the solvent.

  • Record the final volume of the swollen resin.

  • Calculate the swelling ratio: (Final Volume - Initial Volume) / Initial Mass of Resin (mL/g).

  • Repeat for each solvent and resin type.

Fmoc-Deprotection Protocol

Objective: To determine the efficiency of Fmoc group removal using a piperidine solution in DPF.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% (v/v) Piperidine in DPF

  • DPF for washing

  • Kaiser test kit (Ninhydrin test)

Procedure:

  • Swell the Fmoc-protected resin in DPF for 30 minutes.

  • Drain the DPF.

  • Add the 20% piperidine in DPF solution to the resin.

  • Agitate the mixture for a specified time (e.g., 2 x 10 minutes).

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DPF (5 x 1 minute).

  • Take a small sample of resin beads and perform the Kaiser test. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.

Deprotection_Workflow Start Fmoc-Peptide-Resin Add_Deprotection Add 20% Piperidine in DPF Start->Add_Deprotection Incubate Incubate (e.g., 2 x 10 min) Add_Deprotection->Incubate Drain_Wash Drain and Wash with DPF Incubate->Drain_Wash Kaiser_Test Kaiser Test Drain_Wash->Kaiser_Test Result Result Kaiser_Test->Result Free Amine? Proceed to Coupling Proceed to Coupling Result->Proceed to Coupling Yes (Blue) Repeat Deprotection Repeat Deprotection Result->Repeat Deprotection No (Yellow)

Caption: Experimental workflow for Fmoc-deprotection and monitoring.

Amino Acid Coupling Protocol

Objective: To evaluate the efficiency of peptide bond formation using DPF as the solvent.

Materials:

  • Resin with free amine groups

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DPF

  • Kaiser test kit

Procedure:

  • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DPF.

  • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes.

  • Drain the coupling solution and wash the resin with DPF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

Potential Advantages and Challenges of Using DPF

Potential Advantages:

  • Reduced Toxicity: A primary driver for exploring DPF would be a more favorable safety profile compared to DMF and NMP. This would require a thorough toxicological assessment.

  • High Boiling Point: The high boiling point of DPF could be beneficial for microwave-assisted SPPS, allowing for higher reaction temperatures and potentially faster and more efficient couplings.

Potential Challenges:

  • Resin Swelling: The ability of DPF to swell common SPPS resins is unknown and would be a critical factor in its viability. Inadequate swelling would lead to poor reaction kinetics and incomplete synthesis.

  • Solubility of Reagents: The solubility of the wide range of Fmoc-amino acids and coupling reagents in DPF has not been characterized. Poor solubility of any single component would render it unsuitable.

  • Reaction Kinetics: The polarity and other properties of DPF will influence the rates of both coupling and deprotection reactions. Extensive optimization of reaction times and conditions would be necessary.

  • Side Reactions: The impact of DPF on common side reactions in SPPS, such as racemization and aspartimide formation, is unknown and would need to be carefully investigated. The polarity of the solvent can influence the extent of racemization.[9]

  • Viscosity: While not explicitly known, if DPF has a high viscosity, it could lead to challenges with resin washing and filtration.

Conclusion and Future Directions

This compound presents a theoretical, yet unproven, alternative to traditional solvents in solid-phase peptide synthesis. Its physical properties suggest potential benefits, particularly for high-temperature synthesis. However, the complete absence of empirical data on its performance in SPPS means that significant research and development would be required to validate its use.

Future work should focus on systematically evaluating DPF against the key performance indicators for an SPPS solvent: resin swelling, reagent solubility, coupling and deprotection efficiency, and its impact on peptide purity and yield. Comparative studies with DMF and NMP using model peptides, including those known to be "difficult sequences," would be essential to determine if DPF is a viable and advantageous alternative for the peptide synthesis community.

References

N,N-Dipropylformamide as a Reagent in Vilsmeier-Haack Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[1] The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), in combination with an activating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[2][3] This application note explores the use of N,N-dipropylformamide as an alternative formylating agent in the V-H reaction. While less common than its dimethyl counterpart, the use of this compound may offer advantages in specific synthetic contexts, potentially influencing reaction kinetics, regioselectivity, and product profiles due to the steric bulk of the propyl groups.

Principle and Advantages

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium salt, the Vilsmeier reagent, from the reaction of a disubstituted formamide with an acid chloride.[4] This electrophilic species then attacks an electron-rich aromatic ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.[5]

The choice of the N,N-dialkylformamide can influence the reactivity of the Vilsmeier reagent. The larger alkyl groups of this compound are expected to increase steric hindrance around the nitrogen atom, which may lead to:

  • Modified Reactivity: The rate of formation of the Vilsmeier reagent and its subsequent reaction with the aromatic substrate may be altered. It is generally anticipated that the reaction will be slower compared to when DMF is used.

  • Altered Regioselectivity: The increased steric bulk of the this compound-derived reagent might favor formylation at less sterically hindered positions on the aromatic substrate.

  • Different Product Profiles: In sensitive substrates, the modified reactivity could potentially lead to a cleaner reaction with fewer side products.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the Vilsmeier-Haack reaction in publicly accessible literature, the following table presents a comparative summary based on general principles and expected reactivity trends relative to the well-documented N,N-dimethylformamide. Note: The data for this compound is hypothetical and intended for illustrative purposes to guide experimental design.

Formylating AgentSubstrate (Example)Activating AgentTypical Reaction Temperature (°C)Typical Reaction Time (h)Expected Yield (%)Notes
N,N-Dimethylformamide (DMF) IndolePOCl₃0 - 251 - 485 - 95Standard, well-established conditions.
This compound IndolePOCl₃25 - 604 - 1270 - 90Longer reaction times and higher temperatures may be required to overcome steric hindrance. Optimization is crucial.
N,N-Dimethylformamide (DMF) AnisolePOCl₃0 - 252 - 680 - 90Standard, well-established conditions.
This compound AnisolePOCl₃25 - 706 - 1865 - 85Reaction may be significantly slower. Higher temperatures might be necessary, requiring careful monitoring for side reactions.

Experimental Protocols

The following is a generalized protocol for the Vilsmeier-Haack formylation of an electron-rich aromatic compound (e.g., indole) using this compound. It is crucial to note that this protocol is a starting point and will likely require optimization for specific substrates.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic substrate (e.g., Indole)

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.2 - 1.5 equivalents) to the chosen anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.0 - 1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the chloroiminium salt may result in the formation of a precipitate.

  • Formylation Reaction:

    • Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of the anhydrous solvent.

    • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, slowly warm the reaction mixture to the desired temperature (start with room temperature and increase if necessary, e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the expected lower reactivity of the this compound-derived reagent, longer reaction times (4-12 hours or more) may be necessary compared to reactions with DMF.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure formylated product.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DPF This compound Vilsmeier_Reagent N,N-Dipropylchloroiminium Ion (Vilsmeier Reagent) DPF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate + Arene Arene Electron-Rich Arene Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde + H₂O H2O H₂O

Caption: Vilsmeier-Haack reaction mechanism with this compound.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (this compound + POCl₃) Start->Reagent_Prep Substrate_Add Add Aromatic Substrate Reagent_Prep->Substrate_Add Reaction Reaction Monitoring (TLC) Substrate_Add->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Extraction Organic Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification End Pure Aldehyde Purification->End

Caption: General experimental workflow for Vilsmeier-Haack formylation.

References

Applications of N,N-Dipropylformamide in Heterocyclic Compound Synthesis: An Overview and Projected Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-disubstituted formamides are crucial reagents in the synthesis of a wide array of heterocyclic compounds, primarily through the Vilsmeier-Haack reaction. This reaction, which involves the formylation of electron-rich aromatic and heteroaromatic compounds, is a cornerstone in medicinal chemistry and drug development for the construction of key heterocyclic scaffolds. While N,N-dimethylformamide (DMF) is the most extensively studied and utilized reagent in this class, its homologue, N,N-dipropylformamide, presents potential alternative properties, such as higher boiling point and different solubility characteristics, which could be advantageous in specific synthetic contexts.

Despite its potential, a comprehensive review of publicly available scientific literature reveals a significant scarcity of specific applications and detailed experimental protocols for the use of this compound in heterocyclic synthesis. The vast majority of published research focuses on the utility of DMF. Therefore, this document will provide a detailed overview of the well-established applications of N,N-disubstituted formamides, using DMF as the primary exemplar, and project these applications to this compound. The provided protocols are based on analogous transformations using DMF and can serve as a starting point for the development of synthetic methods employing this compound.

The Vilsmeier-Haack Reaction: A General Overview

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich substrate. The key reactive species, the Vilsmeier reagent, is an electrophilic iminium salt generated in situ from a N,N-disubstituted formamide and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This reagent is then capable of attacking aromatic and heterocyclic rings, as well as compounds with active methylene groups.[3]

The general mechanism involves the formation of the chloroiminium ion from the formamide and POCl₃, followed by electrophilic attack on the substrate, and subsequent hydrolysis to yield the formylated product.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Formamide N,N-Disubstituted Formamide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Formamide->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate Electron-rich Substrate Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product Formylated Product Intermediate->Product Hydrolysis

Caption: General workflow of the Vilsmeier-Haack reaction.

Projected Applications of this compound in Heterocyclic Synthesis

Based on the known reactivity of DMF, this compound is expected to participate in similar transformations for the synthesis of various heterocyclic systems.

Synthesis of Pyrimidines

The Vilsmeier-Haack reaction is a key step in several synthetic routes to pyrimidine derivatives.[2] One common strategy involves the reaction of compounds containing an active methylene group with the Vilsmeier reagent, followed by cyclization with an amidine or a similar nitrogen-containing species.

For instance, the formylation of active methylene compounds can lead to β-chloro-α,β-unsaturated aldehydes, which are versatile intermediates for pyrimidine synthesis. While specific examples with this compound are not documented, it is plausible that it can be used in place of DMF in reactions such as the synthesis of pyrimidin-4(3H)-ones from 3-aminopropenamides.[2]

Projected Reaction Scheme for Pyrimidine Synthesis:

Pyrimidine_Synthesis Start Active Methylene Compound Intermediate β-halo-α,β-unsaturated aldehyde/iminium salt Start->Intermediate Vilsmeier-Haack Reaction Reagent This compound + POCl₃ Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine + Amidine (Cyclization) Amidine Amidine

Caption: Projected pathway for pyrimidine synthesis using this compound.

Synthesis of Quinolines

The synthesis of substituted quinolines can also be achieved via the Vilsmeier-Haack reaction.[4] Acetanilides, for example, can be converted to 2-chloro-3-formylquinolines. This transformation involves an intramolecular cyclization following the initial formylation. It is anticipated that this compound could serve as the formylating agent in this process.

Experimental Protocols (Projected)

The following protocols are adapted from established procedures using DMF and are provided as a starting point for optimization with this compound. Caution: These are projected protocols and require experimental validation and optimization.

Protocol 1: Projected Synthesis of a Formylated Heterocycle via Vilsmeier-Haack Reaction

Objective: To synthesize a formylated aromatic or heteroaromatic compound using this compound and phosphorus oxychloride.

Materials:

  • Electron-rich aromatic or heteroaromatic substrate

  • This compound (DPF)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Sodium acetate or other suitable base for workup

  • Ice

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substrate in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride to this compound in a separate flask at 0 °C to form the Vilsmeier reagent.

  • Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of the substrate under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or heat as required (monitoring by TLC).

  • Upon completion of the reaction, pour the reaction mixture slowly onto crushed ice.

  • Neutralize the mixture with a solution of sodium acetate or another suitable base.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram:

Protocol_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Dissolve Dissolve Substrate in Anhydrous Solvent Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Vilsmeier Reagent to Substrate Cool->Add_Reagent Prepare_Reagent Prepare Vilsmeier Reagent (DPF + POCl₃ at 0 °C) Prepare_Reagent->Add_Reagent Stir Stir at RT or Heat (Monitor by TLC) Add_Reagent->Stir Quench Quench with Ice Stir->Quench Neutralize Neutralize Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify Product Concentrate->Purify

Caption: Step-by-step workflow for the projected synthesis of a formylated heterocycle.

Quantitative Data (Hypothetical Comparison)

As no specific quantitative data for this compound in these reactions is available, the following table presents a hypothetical comparison based on general trends observed with different N,N-disubstituted formamides. It is important to note that these are expected trends and would need experimental verification.

ReagentExpected Reaction RateExpected YieldSolvent Properties
N,N-DimethylformamideGenerally FasterHighLower boiling point (153 °C), highly polar, aprotic
This compound Potentially SlowerVariableHigher boiling point (195-196 °C), less polar than DMF

The larger propyl groups in this compound may lead to steric hindrance, potentially slowing down the formation of the Vilsmeier reagent and its subsequent reaction with the substrate. However, the higher boiling point of this compound could be beneficial for reactions requiring elevated temperatures.

Conclusion

While this compound remains an under-explored reagent in the synthesis of heterocyclic compounds, its structural similarity to the widely used N,N-dimethylformamide suggests its potential as a viable alternative in the Vilsmeier-Haack reaction and other formylation processes. The projected protocols and workflows provided herein, based on established methodologies with DMF, offer a foundational framework for researchers to explore the applications of this compound. Further experimental investigation is necessary to determine the specific reaction conditions, scope, and limitations of this reagent in the synthesis of valuable heterocyclic scaffolds for the pharmaceutical and agrochemical industries. The development of such methods could expand the synthetic chemist's toolkit and potentially offer advantages in specific applications where the physicochemical properties of this compound are desirable.

References

Application Notes and Protocols: N,N-Dipropylformamide as a Solvent and Reagent for Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N,N-Dipropylformamide as a solvent and reactant in conjunction with organometallic reagents, particularly Grignard and organolithium reagents.

Introduction

This compound is a polar aprotic solvent with a higher boiling point and lower water solubility compared to more common amide solvents like N,N-dimethylformamide (DMF).[1] These properties can offer advantages in specific organometallic reactions, particularly in controlling reaction temperature and simplifying work-up procedures. A primary application of this compound in this context is in the Bouveault aldehyde synthesis, where it serves as a formylating agent for Grignard and organolithium reagents, leading to the formation of aldehydes.[2][3][4][5]

Physicochemical Properties of this compound

A clear understanding of the physical properties of this compound is crucial for its effective use in experimental design.

PropertyValueUnit
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
Boiling Point100-101 (at 18 mmHg)°C
Density0.889 (at 20°C)g/cm³
Flash Point88°C

Data sourced from various chemical suppliers and databases.[6][7]

Application 1: Bouveault Aldehyde Synthesis with Grignard Reagents

The Bouveault aldehyde synthesis is a classic and versatile method for the formylation of organometallic reagents.[2][3][4][5] In this reaction, a Grignard reagent reacts with a N,N-disubstituted formamide, such as this compound, to produce an aldehyde after acidic workup.[2][3][4][5]

Reaction Mechanism

The reaction proceeds through a nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound. This forms a tetrahedral intermediate, a hemiaminal alkoxide, which is then hydrolyzed to yield the corresponding aldehyde.

Bouveault aldehyde synthesis with a Grignard reagent.
Experimental Protocol: Synthesis of an Aryl Aldehyde

This protocol is a general guideline for the synthesis of an aryl aldehyde using an aryl Grignard reagent and this compound.

Materials:

  • Aryl halide (e.g., Bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen/argon inlet)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet.

    • To the flask, add magnesium turnings (1.2 eq).

    • In the dropping funnel, prepare a solution of the aryl halide (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the aryl halide solution to the magnesium turnings to initiate the reaction (indicated by gentle boiling).

    • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous diethyl ether or THF.

    • Slowly add the this compound solution to the cooled Grignard reagent via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1M hydrochloric acid until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by distillation or column chromatography.

Representative Yields
Organometallic ReagentN,N-Disubstituted FormamideProductReported Yield (%)
Phenylmagnesium bromideN,N-DimethylformamideBenzaldehyde65-75
n-Butylmagnesium bromideN,N-DimethylformamidePentanal50-60
Aryl Grignard ReagentThis compoundAryl AldehydeExpected: 50-70
Alkyl Grignard ReagentThis compoundAlkyl AldehydeExpected: 40-60

Note: Expected yields for this compound are estimated based on typical outcomes for the Bouveault reaction.

Application 2: Bouveault Aldehyde Synthesis with Organolithium Reagents

Organolithium reagents can also be used in the Bouveault aldehyde synthesis in a similar manner to Grignard reagents.[3] Organolithium reagents are generally more reactive than their Grignard counterparts.

Reaction Mechanism

The mechanism is analogous to that with Grignard reagents, involving the nucleophilic attack of the organolithium reagent on the formyl carbon of this compound.

Bouveault aldehyde synthesis with an organolithium reagent.
Experimental Protocol: Synthesis of an Aliphatic Aldehyde

This protocol provides a general method for the synthesis of an aliphatic aldehyde using an alkyllithium reagent and this compound.

Materials:

  • Alkyl halide (e.g., 1-Bromobutane)

  • Lithium metal

  • Anhydrous solvent (e.g., pentane or hexane)

  • This compound

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Organolithium Reagent:

    • In a flame-dried, three-neck flask under a positive pressure of argon, add freshly cut lithium metal (2.2 eq) to an anhydrous solvent such as pentane or hexane.

    • Slowly add the alkyl halide (1.0 eq) to the stirred suspension of lithium metal at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • Formylation Reaction:

    • Cool the organolithium solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous ether or THF.

    • Slowly add the this compound solution to the cooled organolithium solution with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour before gradually warming to room temperature.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described for the Grignard reaction protocol.

Experimental Workflow

Experimental_Workflow cluster_prep Organometallic Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification start Start reagent_prep Prepare Grignard or Organolithium Reagent start->reagent_prep cool_reagent Cool Organometallic Reagent reagent_prep->cool_reagent add_dpf Add this compound Solution cool_reagent->add_dpf react Stir and Allow to Warm to Room Temp. add_dpf->react quench Quench with Aqueous Acid react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Aldehyde dry->purify end End purify->end

General experimental workflow for aldehyde synthesis.
Conclusion

This compound can be effectively utilized as a formylating agent in the Bouveault aldehyde synthesis with both Grignard and organolithium reagents. Its physical properties may offer advantages in specific applications requiring higher reaction temperatures or simplified aqueous work-ups. The provided protocols offer a general framework for the synthesis of aldehydes using this versatile reagent. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best possible yields.

References

Application Notes and Protocols for the Use of N,N-Dipropylformamide in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formylation of Grignard reagents using N,N-Dipropylformamide, a key reaction in organic synthesis for the preparation of aldehydes. This process, a modification of the Bouveault aldehyde synthesis, offers a valuable tool for introducing a formyl group into a variety of organic molecules, which are crucial intermediates in the development of pharmaceutical agents and other fine chemicals.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The reaction of a Grignard reagent (R-MgX) with an N,N-disubstituted formamide, such as this compound, provides a direct route to aldehydes (R-CHO). This method is advantageous for the synthesis of aldehydes with one more carbon atom than the starting organohalide. This compound serves as a formylating agent, and its reaction with the highly nucleophilic Grignard reagent proceeds through a stable tetrahedral intermediate, which upon acidic workup, yields the desired aldehyde.

Reaction Mechanism and Workflow

The formylation of a Grignard reagent with this compound follows a well-established nucleophilic addition-elimination pathway. The key steps are outlined below:

  • Formation of the Grignard Reagent: An organohalide (R-X) reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (R-MgX).

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.

  • Hydrolysis (Work-up): The reaction mixture is treated with an aqueous acid solution. The tetrahedral intermediate is hydrolyzed to a hemiaminal, which is unstable and readily eliminates dipropylamine to afford the final aldehyde product.

Grignard_Formylation cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis RX Organohalide (R-X) Grignard Grignard Reagent (R-MgX) RX->Grignard + Mg (Anhydrous Ether) Mg Magnesium (Mg) DPF This compound Intermediate Tetrahedral Intermediate DPF->Intermediate + R-MgX Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde + H₃O⁺ Bouveault_Factors Success Successful Aldehyde Synthesis Grignard_Formation Efficient Grignard Formation Grignard_Formation->Success Nucleophilic_Addition Effective Nucleophilic Addition Grignard_Formation->Nucleophilic_Addition Nucleophilic_Addition->Success Hydrolysis Complete Hydrolysis Nucleophilic_Addition->Hydrolysis Hydrolysis->Success Anhydrous Anhydrous Conditions Anhydrous->Grignard_Formation Side_Reactions Minimization of Side Reactions Anhydrous->Side_Reactions prevents quenching Reactive_Mg Reactive Mg Surface Reactive_Mg->Grignard_Formation Stable_Intermediate Stable Tetrahedral Intermediate Stable_Intermediate->Nucleophilic_Addition Acidic_Workup Proper Acidic Work-up Acidic_Workup->Hydrolysis Side_Reactions->Success

Application Notes and Protocols: N,N-Dipropylformamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N,N-Dipropylformamide as a reagent in organic synthesis, primarily focusing on its role in the Vilsmeier-Haack reaction for the formylation of organic compounds. While specific catalytic applications of this compound are not extensively documented in scientific literature, its structural similarity to the widely used N,N-Dimethylformamide (DMF) suggests analogous reactivity.

Introduction to this compound

This compound is a tertiary amide with the chemical formula C₇H₁₅NO. It is a colorless to pale yellow liquid with a moderate polarity, making it a useful solvent for various organic reactions.[1] While its primary application is often as a solvent, it can also act as a reagent, particularly in reactions where a formyl group is introduced into a molecule.[1]

Physical and Chemical Properties:

PropertyValue
CAS Number 6282-00-4
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 195-196 °C
Solubility Soluble in organic solvents, low solubility in water[1]

Application in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, which is typically formed in situ from a tertiary amide, such as N,N-Dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Although most literature examples utilize DMF, this compound can theoretically be used to generate a corresponding Vilsmeier reagent, the N,N-dipropylchloroiminium ion. This reagent can then act as an electrophile in the formylation of suitable substrates.

General Reaction Scheme: Step 1: Formation of the Vilsmeier Reagent R₂NCHO + POCl₃ → [R₂N=CHCl]⁺[PO₂Cl₂]⁻ (Where R = Propyl for this compound)

Step 2: Electrophilic Aromatic Substitution (Formylation) Ar-H + [R₂N=CHCl]⁺[PO₂Cl₂]⁻ → Ar-CHO

The Vilsmeier reagent is a weak electrophile, and therefore, the reaction is most effective on substrates with high electron density, such as phenols, anilines, and electron-rich heterocycles.

Logical Workflow for the Vilsmeier-Haack Reaction:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction Amide This compound Vilsmeier Vilsmeier Reagent ([ (CH₃CH₂CH₂)₂N=CHCl]⁺) Amide->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Electrophilic Attack Substrate Electron-Rich Aromatic Substrate Substrate->Iminium Product Formylated Product (Aryl Aldehyde) Iminium->Product Hydrolysis

Caption: Workflow of the Vilsmeier-Haack Reaction.

Experimental Protocols

General Protocol for the Formylation of an Electron-Rich Aromatic Compound:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Electron-rich aromatic substrate

  • Ice bath

  • Sodium acetate solution (saturated) or other aqueous base

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound to an anhydrous solvent.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.

  • Formylation:

    • Dissolve the electron-rich aromatic substrate in a minimal amount of anhydrous solvent.

    • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, the reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution or another suitable base until the pH is neutral to slightly basic.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, recrystallization, or distillation to afford the desired formylated product.

Signaling Pathway Diagram for Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Mechanism Amide This compound Adduct Initial Adduct Amide->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier Elimination of [PO₂Cl₂]⁻ Sigma Sigma Complex (Intermediate) Vilsmeier->Sigma Arene Electron-Rich Arene Arene->Sigma Nucleophilic Attack Iminium Iminium Salt Sigma->Iminium Deprotonation Aldehyde Aryl Aldehyde (Product) Iminium->Aldehyde Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Quantitative Data

Due to the limited published data on the use of this compound as a catalyst or reagent in formylation reactions, a comprehensive table of quantitative data is not available. The following table is a template that researchers can use to document their findings when exploring the use of this compound in comparison to other N,N-dialkylformamides.

Template for Comparative Data on Vilsmeier-Haack Formylation:

SubstrateFormylating AgentSolventTemp (°C)Time (h)Yield (%)Reference
e.g., AnisoleThis compound/POCl₃DCM0 to RT4Data to be determined-
e.g., AnisoleN,N-Dimethylformamide/POCl₃DCM0 to RT2Literature Value[Cite Ref]
e.g., PyrroleThis compound/POCl₃DCE01Data to be determined-
e.g., PyrroleN,N-Dimethylformamide/POCl₃DCE00.5Literature Value[Cite Ref]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled with extreme care.

Conclusion

While this compound is not a commonly cited catalyst or reagent in the scientific literature for organic synthesis, its structural analogy to DMF suggests its potential utility in reactions like the Vilsmeier-Haack formylation. The provided protocols and diagrams, based on the well-established chemistry of similar formamides, offer a foundational framework for researchers and drug development professionals to explore the applications of this compound. Further experimental investigation is necessary to fully characterize its reactivity, scope, and potential advantages in organic synthesis.

References

Application Notes and Protocols for N,N-Dipropylformamide and Analogous Solvents in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While N,N-Dipropylformamide (DPF) is a polar aprotic solvent with properties suggesting its potential utility in polymer chemistry, a comprehensive review of current scientific literature reveals a notable scarcity of established applications and detailed experimental protocols specifically citing its use. The field is predominantly reliant on its lower alkyl chain analogues, namely N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), for the synthesis of polyamides and the fabrication of polymeric membranes.

This document provides a detailed overview of the use of these analogous solvents in key areas of polymer chemistry, offering established protocols and quantitative data that can serve as a valuable resource and a foundational starting point for researchers interested in exploring the potential of this compound as a novel solvent in these applications. A comparative analysis of the physicochemical properties of DPF, DMF, and DMAc is also presented to aid in this endeavor.

Comparative Physicochemical Properties of Formamide Solvents

A thorough understanding of the physical and chemical properties of a solvent is critical for its selection in a given polymer application. The following table summarizes key properties of this compound and its more commonly used analogues.

PropertyThis compound (DPF)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
CAS Number 6282-00-468-12-2127-19-5
Molecular Formula C₇H₁₅NOC₃H₇NOC₄H₉NO
Molecular Weight 129.20 g/mol [1]73.09 g/mol 87.12 g/mol
Boiling Point 196 °C (469 K)[1]153 °C (426 K)165 °C (438 K)
Density 0.883 g/cm³0.944 g/cm³0.937 g/cm³
Solubility in Water LowMiscibleMiscible
Polarity Moderately Polar[2]Polar AproticPolar Aprotic

Prospective Applications of this compound in Polymer Chemistry

Based on its properties relative to DMF and DMAc, DPF presents several potential advantages and disadvantages that may warrant investigation for specific applications:

Potential Advantages:

  • Higher Boiling Point: The significantly higher boiling point of DPF could be advantageous for polymerizations requiring elevated temperatures, allowing for reactions to be conducted at atmospheric pressure where DMF or DMAc would require a pressurized vessel. This could enhance reaction kinetics and potentially lead to higher molecular weight polymers.

  • Different Solvency Characteristics: The longer propyl chains in DPF may alter its solvency power, potentially enabling the dissolution of less polar polymers or leading to different polymer morphologies during phase inversion processes for membrane fabrication.

  • Reduced Volatility: Lower vapor pressure at a given temperature could lead to reduced solvent loss and improved workplace safety regarding inhalation exposure.

Potential Challenges:

  • Lower Polarity: The increased alkyl character may reduce its ability to dissolve highly polar polymers or salts commonly used in polymerization, such as lithium chloride in polyamide synthesis.

  • Slower Solvent-Nonsolvent Exchange: In membrane casting via phase inversion, the lower water solubility and potentially slower diffusion rate of DPF could significantly alter membrane formation kinetics, leading to different pore structures compared to those obtained with DMF or DMAc.

  • Higher Cost and Lower Availability: As a less common solvent, DPF is likely to be more expensive and less readily available than DMF and DMAc, which could be a limiting factor for scale-up.

Application Note 1: Synthesis of Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. Their synthesis often requires polar aprotic solvents that can dissolve the rigid-rod polymer chains as they form.

Logical Relationship: Solvent Properties for Polyamide Synthesis

cluster_properties Key Solvent Properties cluster_outcome Desired Polymerization Outcome High Polarity High Polarity Good Polymer Solubility Good Polymer Solubility High Polarity->Good Polymer Solubility Aprotic Nature Aprotic Nature Homogeneous Reaction Homogeneous Reaction Aprotic Nature->Homogeneous Reaction Avoids side reactions with acyl chlorides High Boiling Point High Boiling Point High Boiling Point->Homogeneous Reaction Allows for higher reaction temperatures Prevent Premature Precipitation Prevent Premature Precipitation Good Polymer Solubility->Prevent Premature Precipitation High Molecular Weight Polymer High Molecular Weight Polymer Prevent Premature Precipitation->High Molecular Weight Polymer

Caption: Key solvent properties for successful aromatic polyamide synthesis.

Experimental Protocol: Low-Temperature Solution Polycondensation of an Aromatic Polyamide (using DMAc)

This protocol describes the synthesis of a polyamide from m-phenylenediamine and isophthaloyl chloride in DMAc containing LiCl to enhance polymer solubility.

Materials:

  • m-Phenylenediamine

  • Isophthaloyl chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), dried under vacuum

  • Nitrogen gas, high purity

  • Methanol

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-salt bath)

Procedure:

  • Solvent and Monomer Preparation: In the reaction flask, dissolve a calculated amount of dried LiCl in anhydrous DMAc under a nitrogen atmosphere. Cool the solution to 0°C using the low-temperature bath.

  • Diamine Dissolution: Add a stoichiometric amount of m-phenylenediamine to the cooled DMAc/LiCl solution and stir until fully dissolved.

  • Polymerization: Slowly add an equimolar amount of isophthaloyl chloride to the stirred diamine solution. The reaction is exothermic; maintain the temperature between 0 and 5°C.

  • Reaction Completion: Continue stirring the reaction mixture at low temperature for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours. The solution will become highly viscous.

  • Polymer Precipitation: Precipitate the polyamide by pouring the viscous polymer solution into a large volume of vigorously stirred methanol.

  • Washing and Drying: Filter the fibrous polymer precipitate, wash it thoroughly with fresh methanol and then with hot water to remove unreacted monomers, LiCl, and residual solvent. Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Quantitative Data (Representative):

ParameterValue
Inherent Viscosity0.8 - 1.5 dL/g (in DMAc with 5% LiCl)
Yield> 95%
Glass Transition Temp. (Tg)250 - 280 °C

Application Note 2: Fabrication of Poly(vinylidene fluoride) (PVDF) Membranes

PVDF is a semi-crystalline fluoropolymer widely used for preparing microporous membranes for applications such as ultrafiltration and membrane distillation. The non-solvent induced phase separation (NIPS) method is a common technique where a solution of PVDF in a polar aprotic solvent is cast into a thin film and then immersed in a non-solvent bath (typically water) to induce polymer precipitation and form the porous structure.

Experimental Workflow: PVDF Membrane Casting via NIPS

A Dissolution: PVDF powder + DMAc solvent B Homogenization: Stirring at elevated temperature (e.g., 60°C) A->B C Degassing: Removal of air bubbles B->C D Casting: Spreading the polymer solution onto a glass plate with a casting knife C->D E Phase Inversion: Immersion in a non-solvent bath (Water) D->E F Membrane Formation: Solvent-nonsolvent exchange leads to polymer precipitation and pore formation E->F G Washing & Drying: Removal of residual solvent F->G H Final PVDF Membrane G->H

Caption: Workflow for PVDF membrane fabrication via the NIPS method.

Experimental Protocol: Preparation of a PVDF Microporous Membrane (using DMAc)

Materials:

  • Poly(vinylidene fluoride) (PVDF) powder

  • N,N-Dimethylacetamide (DMAc)

  • Deionized water

Equipment:

  • Glass beaker

  • Magnetic stirrer with hotplate

  • Casting knife with adjustable gate height

  • Flat glass plate

  • Immersion bath

Procedure:

  • Dope Solution Preparation: Prepare a 15-20 wt% solution of PVDF in DMAc by slowly adding the PVDF powder to the solvent in a beaker while stirring.

  • Dissolution: Heat the mixture to approximately 60°C and continue stirring until a clear, homogeneous, and viscous solution (dope) is obtained.

  • Degassing: Allow the dope solution to rest at room temperature to remove any entrapped air bubbles.

  • Casting: Pour the dope solution onto a clean, dry glass plate. Use a casting knife with a set gate height (e.g., 200-300 µm) to spread the solution into a uniform thin film.

  • Phase Inversion: Immediately and carefully immerse the glass plate with the cast film into a bath of deionized water at a controlled temperature (e.g., 25°C).

  • Membrane Formation: The opaque membrane will precipitate and detach from the glass plate within a few minutes.

  • Washing and Storage: Keep the formed membrane in fresh deionized water for at least 24 hours to ensure complete removal of the residual DMAc. Store the membrane in water until use.

Quantitative Data (Representative for a 18 wt% PVDF solution):

ParameterValue
Mean Pore Size0.1 - 0.5 µm
Porosity70 - 85%
Water Contact Angle80 - 100°
Pure Water FluxVaries significantly with pore structure

Conclusion

While this compound remains an under-explored solvent in polymer chemistry, its physicochemical properties suggest it could be a viable, and in some cases, advantageous alternative to commonly used solvents like DMF and DMAc. The detailed protocols and data presented for analogous systems provide a robust framework for researchers to design and execute studies aimed at evaluating DPF in the synthesis of high-performance polymers and the fabrication of advanced membrane materials. Such investigations will be crucial in expanding the toolbox of solvents available for tailored polymer design and processing.

References

Application Notes and Protocols for N,N-Dipropylformamide as a Potential Electrolyte Solvent in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylformamide (DPF) is a polar aprotic solvent belonging to the N,N-dialkylamide family. While not extensively studied as a primary electrolyte solvent in battery applications, its physicochemical properties suggest it may offer a unique balance of characteristics beneficial for next-generation energy storage systems. Its higher boiling point and potentially favorable electrochemical stability window compared to more common amide solvents like N,N-Dimethylformamide (DMF) make it a candidate for investigation in lithium-ion, sodium-ion, and potassium-ion batteries.

These application notes provide a comprehensive overview of the known properties of DPF, comparative data with analogous amide-based electrolytes, and detailed protocols for its evaluation as a battery electrolyte solvent.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point ~147.5 °C (420.66 K)[3]
Polarity Moderate

Comparative Data of Amide-Based Electrolyte Solvents

To contextualize the potential of this compound, this table provides a comparison with other relevant amide-based solvents that have been investigated in battery electrolytes.

SolventDielectric Constant (ε)Viscosity (cP at 25°C)Gutmann Donor Number (DN)Key Features in Battery Applications
N,N-Dimethylformamide (DMF) 36.70.8026.6 kcal/mol[4]High ionic conductivity; good salt solubility; limited electrochemical stability.
N,N-Diethylformamide (DEF) Not readily available~1.3Not readily availableHigher boiling point and viscosity than DMF.
N-Methylformamide (NMF) 182.41.65Not readily availableVery high dielectric constant; protic nature can be problematic.
This compound (DPF) To be determined To be determined To be determined Potentially wider electrochemical stability window and higher boiling point than DMF.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Electrolyte

This protocol describes the preparation of a 1 M Lithium Hexafluorophosphate (LiPF₆) solution in this compound.

Materials:

  • This compound (DPF), battery grade (>99.9% purity, <20 ppm H₂O)

  • Lithium Hexafluorophosphate (LiPF₆), battery grade (>99.9% purity)

  • Anhydrous solvent for rinsing (e.g., dimethyl carbonate)

  • Glassware (volumetric flask, beaker, magnetic stirrer, stir bar), oven-dried at 120°C for at least 12 hours prior to use.

  • Argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Procedure:

  • Transfer all glassware and materials into the argon-filled glovebox.

  • Accurately weigh the required amount of LiPF₆ in a beaker.

  • Measure the corresponding volume of DPF using a graduated cylinder or pipette.

  • Slowly add the DPF to the beaker containing LiPF₆ while stirring with a magnetic stir bar.

  • Continue stirring until the LiPF₆ is completely dissolved. The dissolution may be slightly exothermic.

  • Transfer the prepared electrolyte solution to a clean, dry, and sealed storage bottle.

  • Label the bottle with the electrolyte composition and date of preparation.

Electrolyte Preparation Workflow
Protocol 2: Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032 coin cell for electrochemical testing of the DPF-based electrolyte. This procedure should be performed inside an argon-filled glovebox.[5][6][7]

Materials:

  • CR2032 coin cell components (case, cap, spacer, spring)

  • Cathode and anode discs (e.g., LiFePO₄ and lithium metal, respectively)

  • Separator (e.g., Celgard 2325)

  • Prepared DPF-based electrolyte

  • Crimping machine

  • Tweezers (non-metallic)

  • Pipette

Procedure:

  • Place the coin cell case (negative cup) onto a clean surface.

  • Place the anode disc (e.g., lithium metal) into the center of the case.

  • Dispense a few drops of the DPF-based electrolyte onto the anode.

  • Place a separator disc on top of the wetted anode.

  • Add a few more drops of electrolyte to ensure the separator is fully wetted.

  • Place the cathode disc on top of the separator.

  • Add another drop of electrolyte to the top of the cathode.

  • Place a spacer on top of the cathode.

  • Place the spring on the spacer.

  • Carefully place the cap (positive terminal) on top of the assembly.

  • Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.

  • Clean the exterior of the sealed coin cell before removing it from the glovebox.

CR2032 Coin Cell Assembly Stack
Protocol 3: Electrochemical Characterization

This protocol details the key electrochemical tests to evaluate the performance of the DPF-based electrolyte.

1. Ionic Conductivity Measurement:

  • Use a conductivity meter with a two-electrode probe.

  • Measure the conductivity of the prepared electrolyte at various temperatures (e.g., -20°C to 60°C) to understand its thermal performance.

  • Compare the results with standard carbonate-based electrolytes.

2. Electrochemical Stability Window (ESW) Determination:

  • Use a three-electrode setup with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).[8]

  • Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) at a slow scan rate (e.g., 0.1-1 mV/s).[9]

  • The anodic and cathodic limits are determined by the onset of significant oxidation and reduction currents, respectively.

3. Cycling Performance Evaluation:

  • Use the assembled coin cells (Protocol 2).

  • Perform galvanostatic charge-discharge cycling using a battery cycler.

  • Typical C-rates for initial testing can range from C/10 to 1C.

  • Monitor the specific capacity, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 cycles).

Electrochemical_Testing_Workflow cluster_testing Electrochemical Characterization A Ionic Conductivity (vs. Temperature) B Electrochemical Stability (CV/LSV) C Cycling Performance (Galvanostatic Cycling) Electrolyte DPF-based Electrolyte Electrolyte->A Electrolyte->B Cell Assembled Coin Cell Cell->C

Electrochemical Testing Workflow

Expected Outcomes and Discussion

Based on the properties of other N,N-dialkylamides, a DPF-based electrolyte is expected to exhibit:

  • Good Salt Solvation: The amide functional group should effectively solvate lithium, sodium, or potassium ions.

  • Moderate Ionic Conductivity: The conductivity will be highly dependent on the viscosity of the DPF-based electrolyte and the degree of salt dissociation. It may be lower than that of electrolytes based on low-viscosity carbonate solvents.

  • Potentially Wide Electrochemical Stability Window: The absence of easily oxidizable or reducible functional groups may lead to a wider electrochemical stability window compared to some conventional solvents. However, this needs to be experimentally verified.

  • Improved Thermal Stability: The higher boiling point of DPF suggests it could be suitable for applications requiring operation at elevated temperatures.

Safety Precautions

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Lithium salts such as LiPF₆ are highly sensitive to moisture and can release toxic HF gas upon contact with water. All handling should be done in an inert atmosphere glovebox.

  • Follow all standard laboratory safety procedures for handling chemicals and assembling battery cells.

Conclusion

This compound presents an unexplored avenue for the development of novel battery electrolytes. Its expected properties, by analogy to other amide-based solvents, suggest potential advantages in terms of thermal stability and electrochemical window. The detailed protocols provided herein offer a systematic approach for researchers to prepare and characterize DPF-based electrolytes and evaluate their performance in battery cells. Further experimental investigation is crucial to fully elucidate the potential of this compound as a viable electrolyte solvent for next-generation energy storage.

References

Application Notes and Protocols for Reactions in N,N-Dipropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N,N-Dipropylformamide as a solvent in chemical reactions. This document outlines the solvent's properties, safety and handling procedures, and detailed protocols for representative synthetic applications.

Introduction to this compound

This compound is a polar aprotic solvent belonging to the dialkylformamide class.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] Its molecular structure consists of a formamide functional group with two propyl groups attached to the nitrogen atom.[1]

Due to its moderate polarity and high boiling point, this compound can be a suitable solvent for a variety of organic reactions, particularly those requiring elevated temperatures.[1] It is soluble in most organic solvents and has low solubility in water.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction design, scale-up, and safety assessments.

PropertyValueUnit
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point196-198°C
Melting Point-59°C
Density0.881g/cm³
Solubility in WaterLow

Health and Safety Information

This compound requires careful handling due to its potential health hazards. It is crucial to consult the Safety Data Sheet (SDS) before use and to implement appropriate safety measures in the laboratory.

Potential Hazards:

  • May cause skin and eye irritation.

  • Vapors may be harmful if inhaled.

Recommended Safety Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocols

While specific literature examples detailing the use of this compound as a solvent are not abundant, its properties suggest its utility in reactions where other polar aprotic solvents like N,N-Dimethylformamide (DMF) are employed. The following protocols are representative examples of reaction types where this compound could serve as a suitable solvent.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The Vilsmeier reagent is typically prepared in situ from a disubstituted formamide and phosphorus oxychloride (POCl₃).[2]

General Protocol for Vilsmeier-Haack Reaction:

A general workflow for setting up a chemical reaction is depicted below.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reactants and Solvent setup_glassware Assemble and Dry Glassware add_reagents Add Reagents to Reaction Vessel setup_glassware->add_reagents set_conditions Establish Reaction Conditions (Temp, Stirring) add_reagents->set_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) set_conditions->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Extraction and Washing quench_reaction->extraction purification Purify Product (Chromatography, Recrystallization) extraction->purification characterization Characterize Product (NMR, MS, IR) purification->characterization

Caption: General workflow for a chemical synthesis experiment.

Materials:

  • Electron-rich aromatic/heteroaromatic substrate

  • This compound (solvent)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Aqueous sodium acetate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (1.0 eq) in this compound under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 - 2.0 eq) to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired formylated product.

Quantitative Data (Illustrative Example):

The following table provides an illustrative example of reaction parameters for a Vilsmeier-Haack reaction, based on typical conditions for this type of transformation.

SubstrateThis compound (Volume)POCl₃ (Equivalents)Temperature (°C)Time (h)Yield (%)
Indole10 mL/g of substrate1.20 to 254~85
N,N-Dimethylaniline8 mL/g of substrate1.50 to 256~90
Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[5][6][7] This reaction is typically promoted by a dehydrating agent in a high-boiling point solvent.

General Protocol for Bischler-Napieralski Reaction:

The logical flow for executing a Bischler-Napieralski type reaction is outlined below.

G Bischler-Napieralski Reaction Workflow start Start dissolve_amide Dissolve β-arylethylamide in this compound start->dissolve_amide add_dehydrating_agent Add Dehydrating Agent (e.g., POCl₃) dissolve_amide->add_dehydrating_agent heat_reaction Heat Reaction Mixture (Reflux) add_dehydrating_agent->heat_reaction monitor_reaction Monitor Reaction (TLC, LC-MS) heat_reaction->monitor_reaction workup Aqueous Work-up and Extraction monitor_reaction->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Logical flow for a Bischler-Napieralski cyclization.

Materials:

  • β-arylethylamide substrate

  • This compound (solvent)

  • Dehydrating agent (e.g., POCl₃, P₂O₅)

  • Inert solvent for dilution (e.g., toluene)

  • Aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-arylethylamide (1.0 eq) in this compound.

  • To this solution, add the dehydrating agent (e.g., phosphorus oxychloride, 2.0-5.0 eq).

  • Heat the reaction mixture to reflux (typically 100-150 °C) and maintain for 1-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with an organic solvent such as dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude 3,4-dihydroisoquinoline derivative by column chromatography or recrystallization.

Quantitative Data (Illustrative Example):

The following table provides an illustrative example of reaction parameters for a Bischler-Napieralski reaction.

SubstrateDehydrating Agent (Equivalents)Temperature (°C)Time (h)Yield (%)
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃ (3.0)1202~75
N-PhenethylbenzamideP₂O₅ (5.0)1404~60

Conclusion

This compound is a viable polar aprotic solvent for a range of organic transformations, particularly those requiring higher reaction temperatures. Its physical properties and chemical stability make it a suitable alternative to other commonly used amide solvents. The provided protocols for the Vilsmeier-Haack and Bischler-Napieralski reactions serve as a starting point for researchers looking to utilize this compound in their synthetic endeavors. As with any chemical process, careful optimization of reaction conditions is recommended to achieve the best results. Always prioritize safety by consulting the SDS and using appropriate personal protective equipment.

References

Troubleshooting & Optimization

How to remove N,N-Dipropylformamide from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of N,N-Dipropylformamide (DPF) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to remove?

A1: this compound is a polar aprotic solvent. Its high boiling point and miscibility with many organic solvents make its removal from reaction mixtures challenging using standard evaporation techniques.

Q2: What are the primary methods for removing this compound?

A2: The main strategies for removing DPF are aqueous extraction (workup), distillation under reduced pressure (vacuum distillation), and azeotropic distillation. The choice of method depends on the properties of your target compound, the scale of the reaction, and the available equipment.

Q3: Is this compound soluble in water?

A3: this compound has low solubility in water. This property is exploited during aqueous extraction, where it preferentially partitions into the aqueous phase upon the addition of a large volume of water.

Q4: Can I use a rotary evaporator to remove this compound?

A4: While a standard rotary evaporator may not be sufficient to remove DPF efficiently due to its high boiling point, it can be used in conjunction with a high-vacuum pump and an elevated bath temperature. However, care must be taken to avoid thermal degradation of the product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Product is lost during aqueous extraction. The product has some water solubility.- Saturate the aqueous phase with brine (a saturated solution of NaCl) to decrease the solubility of the organic product in the aqueous layer.- Perform multiple extractions with smaller volumes of the organic solvent.- If the product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and increase its partitioning into the organic phase.
An emulsion forms during aqueous extraction. - Vigorous shaking of the separatory funnel.- The presence of surfactants or finely divided solids.- Allow the mixture to stand for a longer period.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Add a small amount of brine to help break the emulsion.- Filter the mixture through a pad of Celite® or glass wool.
This compound remains after vacuum distillation. - The vacuum is not low enough.- The bath temperature is too low.- The product is co-distilling with the DPF.- Ensure your vacuum pump is functioning correctly and can achieve the required pressure.- Gradually increase the bath temperature, being mindful of the thermal stability of your product.- Consider using a co-solvent to form a lower-boiling azeotrope (azeotropic distillation).
The product degrades during removal. The product is sensitive to heat or prolonged exposure to acidic/basic conditions during workup.- Use a lower bath temperature for a longer duration during vacuum distillation.- Perform aqueous extractions quickly and at a lower temperature (e.g., using an ice bath).- Neutralize the reaction mixture before workup if acidic or basic reagents were used.

Experimental Protocols

Method 1: Aqueous Extraction

This method is suitable for products that are stable in water and have low water solubility.

Protocol:

  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in which your product is soluble. A typical starting ratio is 5-10 volumes of extraction solvent to 1 volume of the reaction mixture.

  • Transfer the diluted mixture to a separatory funnel.

  • Add a large volume of deionized water, typically 5-10 times the volume of this compound used in the reaction.

  • Gently invert the separatory funnel several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate fully. The aqueous layer will contain the majority of the this compound.

  • Drain the lower (aqueous) layer.

  • Wash the organic layer with additional portions of deionized water (2-3 times) to ensure complete removal of the DPF. A final wash with brine can help to remove residual water from the organic layer.

  • Collect the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the product.

Method 2: Vacuum Distillation

This method is ideal

Technical Support Center: Purification of N,N-Dipropylformamide for Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,N-Dipropylformamide (DPF). This resource is designed for researchers, scientists, and drug development professionals who require high-purity DPF for sensitive chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to purify this compound for sensitive reactions?

A1: Commercial grades of this compound (DPF) may contain impurities that can interfere with sensitive chemical reactions.[1][2] Common impurities include water, formic acid, dipropylamine, and other organic residues from its synthesis. For moisture- and air-sensitive reactions, such as those involving organometallics (e.g., Grignard reagents) or strong bases (e.g., lithium aluminum hydride), the presence of even trace amounts of water or protic impurities can quench the reagents, reduce yields, and lead to the formation of unwanted byproducts.

Q2: What are the primary methods for purifying this compound?

A2: The most effective method for purifying DPF is a multi-step process involving pre-drying with a suitable desiccant followed by fractional distillation under reduced pressure.[3] This approach effectively removes water, volatile organic impurities, and non-volatile contaminants.

Q3: What are the recommended drying agents for this compound?

A3: For amide solvents like DPF, activated 3Å or 4Å molecular sieves are highly recommended.[4][5] They are efficient at removing water without causing decomposition of the solvent.[4] Basic drying agents such as potassium hydroxide (KOH) or calcium hydride (CaH2) can cause decomposition of formamides, especially upon heating, and should generally be avoided.[5] Anhydrous calcium sulfate (Drierite) can be used for pre-drying but is less efficient for achieving very low water content.[6]

Q4: How can I determine the purity of my this compound after purification?

A4: The purity of DPF should be assessed for both water content and organic impurities.

  • Water Content: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents.[7][8]

  • Organic Impurities: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile organic impurities.[9][10]

Q5: What are the appropriate storage conditions for purified, anhydrous this compound?

A5: Anhydrous DPF should be stored in a tightly sealed, dry glass container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture.[11][12] The container should be stored in a cool, dark, and well-ventilated area away from heat and ignition sources.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of purified DPF after distillation. Distillation performed at atmospheric pressure, leading to decomposition.Perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation.[3]
Vigorous boiling ("bumping") causing loss of material.Use a magnetic stir bar or boiling chips for smooth boiling. Ensure the heating mantle is properly sized for the flask.
Leaks in the distillation apparatus.Check all joints and connections for a proper seal. Use high-vacuum grease if necessary.
Purified DPF still has a high water content (determined by Karl Fischer titration). Inefficient drying agent.Use activated 3Å or 4Å molecular sieves for drying. Ensure the sieves are properly activated by heating under vacuum.[4]
Insufficient drying time.Allow the DPF to stand over the molecular sieves for at least 24 hours with occasional swirling.
Reabsorption of moisture after purification.Store the purified DPF under an inert atmosphere and use dry glassware for transfer.[11][12]
Presence of unknown peaks in the GC-MS spectrum of purified DPF. Incomplete removal of synthesis byproducts or starting materials.Improve the efficiency of the fractional distillation by using a longer fractionating column or a column with a higher number of theoretical plates.
Decomposition of DPF during distillation.Lower the distillation temperature by applying a higher vacuum. Ensure no acidic or basic impurities are present, as they can catalyze decomposition.[5]
The purified DPF is discolored (yellowish). Thermal decomposition during distillation.Reduce the distillation temperature by using a higher vacuum.
Presence of non-volatile impurities.Ensure that the DPF is decanted from the drying agent before distillation. A simple pre-distillation might be necessary if the starting material is highly impure.

Quantitative Data Summary

Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Pressure (bar)Boiling Point (°C)Boiling Point (K)
18~0.024100-101373-374
Data sourced from various chemical suppliers and databases.[14][15][16]

Efficiency of Common Drying Agents for Amide Solvents

Drying AgentTypical Final Water ContentComments
Activated 3Å/4Å Molecular Sieves< 10 ppmRecommended for amides; does not cause decomposition.[4][17]
Calcium Hydride (CaH2)VariableNot recommended; can cause decomposition of formamides, especially with heating.[5]
Anhydrous Calcium Sulfate (Drierite)50-100 ppmSuitable for pre-drying but not for achieving very low water levels.
Potassium Hydroxide (KOH)VariableNot recommended; can cause significant decomposition of formamides.[5]

Experimental Protocols

Detailed Methodology for the Purification of this compound

1. Pre-Drying with Molecular Sieves:

  • Materials: Commercial grade this compound, 3Å or 4Å molecular sieves, oven, vacuum desiccator, and a round-bottom flask with a stopper.

  • Procedure:

    • Activate the molecular sieves by heating them in a laboratory oven at 250-300 °C under vacuum for at least 4 hours.

    • Allow the sieves to cool to room temperature in a vacuum desiccator.

    • To a round-bottom flask, add the commercial this compound (e.g., 500 mL).

    • Add the activated molecular sieves (approximately 50 g for 500 mL of DPF).

    • Stopper the flask and let it stand for at least 24 hours, with occasional swirling.

2. Fractional Distillation under Reduced Pressure:

  • Materials: Pre-dried this compound, fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flask), vacuum pump, manometer, heating mantle, and a magnetic stirrer with a stir bar.

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

    • Carefully decant the pre-dried DPF from the molecular sieves into the distillation flask. Add a magnetic stir bar.

    • Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 18 mmHg).

    • Begin stirring and gently heat the distillation flask using a heating mantle.

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction distilling at a constant temperature (e.g., 100-101 °C at 18 mmHg).[16]

    • Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive peroxides (if present) and overheating of non-volatile residues.

    • Allow the apparatus to cool completely before carefully reintroducing air (or an inert gas) to the system.

    • Transfer the purified DPF to a dry, inert-atmosphere-flushed storage bottle.

Visualizations

PurificationWorkflow Purification Workflow for this compound start Commercial this compound pre_drying Pre-drying with activated 3Å/4Å molecular sieves (24h) start->pre_drying distillation Fractional Distillation under Reduced Pressure pre_drying->distillation analysis Purity Analysis distillation->analysis storage Store under Inert Atmosphere analysis->storage If pure kf_titration Karl Fischer Titration (Water Content) analysis->kf_titration Quantitative gc_ms GC-MS Analysis (Organic Impurities) analysis->gc_ms Qualitative/ Quantitative

Caption: A flowchart illustrating the recommended workflow for the purification of this compound.

TroubleshootingTree Troubleshooting Decision Tree for DPF Purification start Problem Encountered high_water High Water Content? start->high_water Yes low_yield Low Distillation Yield? start->low_yield No drying_agent Check Drying Agent (Type and Activation) high_water->drying_agent drying_time Increase Drying Time (>24h) high_water->drying_time storage_conditions Verify Anhydrous Storage/Handling high_water->storage_conditions impure_gcms Impurities in GC-MS? low_yield->impure_gcms No pressure Check Vacuum Pressure (Too high?) low_yield->pressure Yes leaks Inspect for System Leaks low_yield->leaks bumping Ensure Smooth Boiling (Stirring/Boiling Chips) low_yield->bumping distillation_efficiency Improve Distillation (e.g., longer column) impure_gcms->distillation_efficiency Yes decomposition Lower Distillation Temp. (Higher Vacuum) impure_gcms->decomposition

Caption: A decision tree to guide troubleshooting during the purification of this compound.

References

Technical Support Center: N,N-Dipropylformamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N,N-Dipropylformamide (DPF) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions and to offer troubleshooting strategies for common issues encountered during solid-phase peptide synthesis (SPPS) when using DPF as a solvent.

Disclaimer: this compound (DPF) is a less common solvent in peptide synthesis compared to N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). As such, there is limited specific literature on its side reactions. The information provided here is based on established principles of peptide chemistry and analogies to the known side reactions of structurally similar solvents like DMF.

Frequently Asked Questions (FAQs)

Q1: What are the potential advantages of using this compound (DPF) over DMF or NMP?

While not extensively documented, potential advantages of using DPF could include a higher boiling point and different solvency properties, which might be beneficial for specific peptide sequences prone to aggregation. However, these potential benefits should be weighed against the lack of extensive data on its performance and potential side reactions in SPPS.

Q2: What is the most likely side reaction specific to the use of DPF in peptide synthesis?

By analogy to DMF, which can cause formylation of free amino groups, the primary suspected side reaction for DPF is propionylation . This would involve the transfer of a propionyl group from DPF (or its degradation products) to the N-terminus of the peptide or the side chain of amino acids like lysine. This is a hypothetical side reaction based on the known chemistry of DMF and requires experimental verification.

Q3: How can I detect potential propionylation of my peptide?

Propionylation would result in a mass increase of 56.07 Da. This can be detected using mass spectrometry (MS) analysis of the crude peptide. Look for a peak corresponding to the mass of your target peptide + 56.07 Da.

Q4: Under what conditions might propionylation be more likely to occur?

Based on the behavior of DMF, the risk of modification by the solvent may increase with:

  • Elevated temperatures: Higher temperatures used during coupling reactions can accelerate the degradation of the solvent and the rate of side reactions.

  • Extended reaction times: Prolonged exposure of the peptide to the solvent, especially at elevated temperatures, can increase the incidence of side reactions.

  • Presence of impurities: Degradation of DPF can produce dipropylamine and propionic acid, which may contribute to side reactions.

Troubleshooting Guide

Issue 1: Unexpected mass addition of ~56 Da detected in the final product.
  • Potential Cause: Propionylation of the N-terminus or a side-chain amine by DPF or its byproducts.

  • Troubleshooting Steps:

    • Confirm the Mass Shift: Re-run the mass spectrometry analysis to confirm the presence of the +56 Da adduct.

    • Optimize Reaction Conditions:

      • Reduce the coupling temperature.

      • Minimize the coupling time to what is necessary for complete reaction.

      • Use fresh, high-purity DPF for the synthesis.

    • Alternative Solvents: If the problem persists, consider switching to a more well-characterized solvent like NMP or a greener alternative.

Potential Side Reaction Mass Shift (Da) Affected Residues Contributing Factors
Propionylation (hypothesized)+56.07N-terminus, LysineHigh temperature, long reaction times
Formylation (with DMF)+28.01N-terminus, LysineHigh temperature, long reaction times
Issue 2: Incomplete coupling or deprotection.
  • Potential Cause: Poor resin swelling, steric hindrance, or peptide aggregation. The solvation properties of DPF may differ from more common solvents.

  • Troubleshooting Workflow:

    Start Incomplete Reaction (Coupling or Deprotection) CheckSwelling Assess Resin Swelling in DPF Start->CheckSwelling ModifySolvent Consider Solvent Mixtures (e.g., DPF/NMP, DPF/DCM) CheckSwelling->ModifySolvent Poor Swelling IncreaseTime Increase Reaction Time CheckSwelling->IncreaseTime Adequate Swelling ModifySolvent->CheckSwelling IncreaseTemp Increase Reaction Temperature (with caution) IncreaseTime->IncreaseTemp Success Problem Resolved IncreaseTime->Success If successful AltReagents Use Stronger Coupling Reagents or Deprotection Agents IncreaseTemp->AltReagents IncreaseTemp->Success If successful AltReagents->Success

    Caption: Troubleshooting workflow for incomplete reactions.

  • Experimental Protocol: Monitoring Resin Swelling

    • Place a known volume of dry resin in a graduated cylinder.

    • Add a sufficient amount of DPF to fully immerse the resin.

    • Gently agitate the mixture for 30 minutes.

    • Allow the resin to settle and measure the new volume.

    • Compare the swelling ratio to that of known solvents like DMF or NMP for the specific resin being used.

Issue 3: Peptide aggregation.
  • Potential Cause: The growing peptide chain may adopt secondary structures that are insoluble in DPF, leading to poor reaction kinetics.

  • Mitigation Strategies:

    • Incorporate Chaotropic Agents: The addition of salts like LiCl to DPF can help disrupt secondary structures.

    • Use Solvent Mixtures: A combination of DPF with a solvent known to be effective at disrupting aggregation, such as DMSO, may be beneficial.

    • Elevated Temperature: Performing the synthesis at a higher temperature can sometimes overcome aggregation, but this must be balanced against the increased risk of side reactions.[1]

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures.[1]

Strategy Description Considerations
Solvent Mixtures Blend DPF with solvents like NMP or DMSO.May alter reaction kinetics.
Chaotropic Salts Add salts such as LiCl to the solvent.Can affect reagent solubility.
Elevated Temperature Increase synthesis temperature.May increase the risk of side reactions like propionylation and racemization.
Pseudoproline Dipeptides Introduce structure-disrupting dipeptides.Requires specific building blocks and sequence planning.

General Peptide Synthesis Side Reactions

The following are common side reactions in SPPS that are not specific to the solvent but are important to consider.

  • Racemization: Loss of stereochemical integrity at the alpha-carbon, particularly during the activation and coupling steps.

  • Aspartimide Formation: Cyclization of aspartic acid residues, which can lead to chain termination or the formation of β-aspartyl peptides.

  • Diketopiperazine Formation: Cyclization and cleavage of the N-terminal dipeptide, especially when proline is in the second position.

  • Deletion Sequences: Incomplete coupling or deprotection leading to peptides missing one or more amino acids.

Logical Relationship of Common SPPS Side Reactions

SPPS Solid-Phase Peptide Synthesis Coupling Coupling Step SPPS->Coupling Deprotection Deprotection Step SPPS->Deprotection Cleavage Cleavage & Final Deprotection SPPS->Cleavage Racemization Racemization Coupling->Racemization Deletion Deletion Sequences Coupling->Deletion Incomplete Propionylation Propionylation (Solvent-Dependent) Coupling->Propionylation Aspartimide Aspartimide Formation Deprotection->Aspartimide Diketopiperazine Diketopiperazine Formation Deprotection->Diketopiperazine Deprotection->Deletion Incomplete

Caption: Relationship between SPPS steps and common side reactions.

Experimental Protocols

Protocol: Kaiser Test for Unreacted Primary Amines

This test is used to qualitatively assess the completeness of a coupling reaction.

  • Sample Preparation: Transfer a small sample of resin (1-5 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heating: Heat the test tube to 100-110°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): A dark blue color on the beads and/or in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The solution and beads remain colorless or turn a faint yellow/brown.

Note: This guide is intended to be a starting point for troubleshooting. Successful peptide synthesis often requires optimization based on the specific peptide sequence and synthesis conditions. For critical applications, small-scale test syntheses are recommended to identify potential issues before scaling up.

References

Technical Support Center: Optimizing Reaction Conditions with N,N-Dipropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions using N,N-Dipropylformamide (DPF) as a solvent. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPF) and what are its key properties?

A1: this compound is a polar aprotic solvent. Its moderate polarity makes it suitable for a variety of organic reactions.[1] It is a colorless to pale yellow liquid with a relatively high boiling point, and it is soluble in most organic solvents but has low solubility in water.[1]

Q2: In which types of reactions is DPF commonly used as a solvent?

A2: Due to its nature as a polar aprotic solvent, DPF can be a suitable solvent for reactions that benefit from a polar environment but are sensitive to protic solvents. These include, but are not limited to:

  • Nucleophilic Substitution Reactions (SN1 and SN2)

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

  • Amide Bond Formations

Q3: What are the main advantages of using DPF over other polar aprotic solvents like DMF?

A3: While direct comparative data is limited, potential advantages of DPF could include a different solubility profile for certain reagents and a higher boiling point, which may be beneficial for reactions requiring elevated temperatures. It may also serve as a less toxic alternative to solvents like DMF, which has known reproductive health hazards.

Q4: What are the primary safety precautions to take when working with DPF?

A4: this compound may cause skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as butyl rubber or nitrile), safety goggles, and a lab coat.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Possible Cause Troubleshooting Step Rationale
Incomplete dissolution of reagents1. Gently warm the reaction mixture. 2. Increase the volume of DPF. 3. Consider adding a co-solvent.Ensuring all reactants are in solution is critical for reaction kinetics. DPF's solvency can be temperature-dependent.
Suboptimal reaction temperature1. Systematically vary the reaction temperature in small increments (e.g., 5-10 °C). 2. Monitor reaction progress at each temperature point using techniques like TLC or LC-MS.Many organic reactions are highly sensitive to temperature. The optimal temperature will balance reaction rate and minimize side product formation.
Presence of water in the solvent or reagents1. Use anhydrous DPF and ensure all reagents and glassware are thoroughly dried. 2. Consider the use of a drying agent if compatible with the reaction chemistry.Water can interfere with many organic reactions, particularly those involving organometallics or other water-sensitive reagents.
Incorrect stoichiometry or catalyst loading1. Carefully re-evaluate the molar ratios of your reactants and catalyst. 2. Perform a small-scale optimization screen to determine the optimal catalyst loading.Incorrect stoichiometry can lead to incomplete conversion of the limiting reagent. For catalytic reactions, the catalyst loading is a critical parameter.
Issue 2: Formation of Impurities/Side Products
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too high1. Lower the reaction temperature. 2. If a lower temperature significantly slows the reaction, consider a longer reaction time.High temperatures can provide the activation energy for undesired side reactions.
Decomposition of DPF or reagents1. Ensure the reaction temperature is below the decomposition temperature of DPF and your reagents. 2. Consider degassing the solvent to remove dissolved oxygen, which can promote decomposition.At elevated temperatures, some organic molecules can decompose. DPF, like other formamides, can decompose, though specific data for DPF is not readily available.
Side reactions with the solvent1. Review the literature for known incompatibilities between your class of reactants and amide solvents. 2. Consider if DPF could be acting as a formylating agent under your reaction conditions.Although primarily a solvent, formamides can sometimes participate in reactions.
Issue 3: Difficult Product Isolation/Work-up
Possible Cause Troubleshooting Step Rationale
Product is soluble in the aqueous phase during extraction1. Perform multiple extractions with a suitable organic solvent. 2. Back-extract the combined aqueous layers with the organic solvent. 3. Saturate the aqueous layer with brine to decrease the solubility of the organic product.Polar products may have some solubility in the aqueous phase, especially when a polar aprotic solvent like DPF is present.
DPF is not fully removed during work-up1. Wash the organic layer multiple times with water or brine. A 5% LiCl aqueous solution can also be effective for removing residual amide solvents. 2. If the product is not heat-sensitive, consider removing residual DPF by vacuum distillation.Due to its high boiling point and solubility in both aqueous and organic phases, removing all traces of DPF can be challenging.
Formation of an emulsion during extraction1. Add brine to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. Filter the mixture through a pad of celite.Emulsions are common when working with polar aprotic solvents.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [2][3]
Boiling Point 100-101 °C at 18 mmHg[4]
Density 0.889 g/cm³ (at 20 °C)[4]
Appearance Colorless to pale yellow liquid[1]
Solubility in Water Low[1]
Solubility in Organic Solvents Soluble[1]

Note: Due to a lack of extensive experimental data in the public domain, a direct comparison of reaction yields in DPF versus other solvents is not available at this time. Researchers are encouraged to perform their own comparative studies.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. Users should always first consult the primary literature for specific reaction conditions.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add anhydrous this compound via syringe. The concentration will be reaction-dependent, but a starting point is often 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to the boiling point of the solvent, depending on the reactivity of the substrates). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water or brine multiple times to remove DPF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

General Protocol for an Amide Bond Formation using a Coupling Reagent
  • Activation: In a dry reaction flask, dissolve the carboxylic acid (1.0 equiv) and a coupling reagent (e.g., HATU, HOBt/EDC, 1.0-1.2 equiv) in anhydrous this compound. Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 equiv) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 1.5-3.0 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Some reactions may require gentle heating.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and the coupling agent byproducts. Wash with brine, dry the organic layer, and concentrate.

  • Purification: Purify the resulting amide by column chromatography, recrystallization, or distillation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents & Catalyst setup Assemble Reaction Under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup add_solvent Add this compound setup->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: A generalized experimental workflow for reactions utilizing this compound.

Troubleshooting_Logic start Low Reaction Yield? check_solubility Check Reagent Solubility start->check_solubility Yes check_temp Optimize Temperature check_solubility->check_temp Soluble incomplete_reaction Incomplete Reaction check_solubility->incomplete_reaction Insoluble check_water Check for Water check_temp->check_water No Improvement side_products Side Product Formation check_temp->side_products Temp Too High check_stoichiometry Verify Stoichiometry check_water->check_stoichiometry Dry Conditions check_water->incomplete_reaction Wet check_stoichiometry->incomplete_reaction Incorrect

Caption: A decision tree for troubleshooting low reaction yields.

References

Troubleshooting low yield in reactions using N,N-Dipropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving N,N-Dipropylformamide (DPF). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction in this compound has a low yield, but TLC analysis shows complete consumption of the starting material. What are the potential causes?

A1: When thin-layer chromatography (TLC) indicates the absence of starting material but the isolated yield is low, the issue likely lies in the workup or purification stages. Potential causes include:

  • Product Instability: Your product may be degrading under the conditions of workup or purification (e.g., on silica gel).

  • Formation of Soluble Byproducts: The reaction may have produced byproducts with similar polarity to your product, making separation difficult and leading to loss of product during purification.

  • Issues with Extraction: Your product might have some solubility in the aqueous phase, leading to losses during extraction. Emulsion formation can also trap the product.

  • Product Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure.[1]

Q2: How can I determine if the purity of my this compound is the cause of low yield?

A2: The purity of this compound is crucial for many reactions. Impurities can inhibit the reaction or cause side reactions.[2][3]

  • Water Content: this compound is hygroscopic and water can hydrolyze sensitive reagents or intermediates.[4] Consider using anhydrous grade DPF or drying it before use.

  • Amine Impurities: Degradation of DPF can produce dipropylamine and formic acid. The presence of these amine impurities can interfere with reactions, especially those sensitive to nucleophiles or bases.

  • Purity Analysis: You can check the purity of your DPF using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple method is to check for a single peak in the GC chromatogram or the absence of impurity peaks in the NMR spectrum.

Q3: What are common side reactions involving this compound that can lead to low yields?

A3: While this compound is generally considered a stable solvent, it can participate in side reactions under certain conditions, similar to its analog N,N-Dimethylformamide (DMF).

  • Hydrolysis: In the presence of strong acids or bases and water, DPF can hydrolyze to dipropylamine and formic acid. These byproducts can alter the pH of the reaction mixture and react with your substrates or products.

  • Deformylation: At high temperatures, DPF can undergo deformylation.

  • Reaction with Strong Bases: Strong bases like organolithium reagents can react with the formyl proton of DPF.

Q4: Can the reaction temperature and time significantly impact the yield when using this compound?

A4: Yes, reaction temperature and time are critical parameters.[5]

  • Temperature: Higher temperatures can accelerate the desired reaction but may also promote side reactions or product decomposition.[6] Running the reaction at the lowest effective temperature is often beneficial.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. Conversely, excessively long reaction times can lead to the formation of byproducts and degradation of the product.[5] It is crucial to monitor the reaction progress using a suitable technique like TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Yield

This guide provides a step-by-step process to identify the root cause of low yield in your reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Reaction Yield Observed check_sm Is Starting Material Consumed? (Check TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No workup_issue Issue During Workup/Purification check_sm->workup_issue Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase reaction time - Increase temperature - Check reagent quality/stoichiometry incomplete_rxn->troubleshoot_incomplete troubleshoot_workup Troubleshoot Workup/Purification: - Optimize extraction pH - Use alternative purification (crystallization, distillation) - Check for product volatility workup_issue->troubleshoot_workup check_mass_balance Analyze Crude Mixture (NMR/LC-MS) What is the mass balance? workup_issue->check_mass_balance side_products Side Products Formed check_mass_balance->side_products Side Products Detected product_degradation Product Degradation check_mass_balance->product_degradation Product Degraded troubleshoot_side_products Troubleshoot Side Reactions: - Lower reaction temperature - Change solvent or catalyst - Check for DPF-related side reactions side_products->troubleshoot_side_products troubleshoot_degradation Troubleshoot Degradation: - Modify workup conditions (e.g., avoid acid/base) - Purify at lower temperatures product_degradation->troubleshoot_degradation

Caption: Troubleshooting workflow for low reaction yields.

Guide 2: Addressing Solvent Purity

If you suspect the purity of this compound is the issue, follow these steps.

Experimental Protocol: Purification of this compound

  • Drying: To remove water, this compound can be dried over a suitable drying agent such as anhydrous magnesium sulfate or calcium hydride overnight.

  • Distillation: Following drying, the DPF should be distilled under reduced pressure. This will help to remove less volatile impurities.

  • Storage: The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and over molecular sieves to prevent re-absorption of moisture.

ParameterBefore PurificationAfter Purification
Water Content (ppm)> 500< 50
Purity (by GC)~98%>99.5%

Data Presentation

Table 1: Impact of Reaction Parameters on Yield

This table illustrates how adjusting reaction parameters can affect the yield. The values are hypothetical and for illustrative purposes.

ExperimentTemperature (°C)Reaction Time (h)DPF PurityYield (%)
18012Standard Grade45
26012Standard Grade65
36024Standard Grade75
46024Anhydrous Grade85

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₅NO[7]
Molecular Weight129.20 g/mol [7][8]
Boiling Point195-196 °C (at 760 mmHg)
Density0.881 g/mL at 25 °C
Solubility in WaterLow[9]

Visualizations

Signaling Pathway/Logical Relationship Diagram

Reaction_Factors Factors Influencing Reaction Yield in DPF cluster_reagents Reagents cluster_solvent Solvent (DPF) cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reagent_Purity Reagent Purity Reaction_Yield Reaction Yield Reagent_Purity->Reaction_Yield Stoichiometry Stoichiometry Stoichiometry->Reaction_Yield DPF_Purity DPF Purity (Water, Amines) DPF_Purity->Reaction_Yield Temperature Temperature Temperature->Reaction_Yield Time Reaction Time Time->Reaction_Yield Atmosphere Atmosphere (Inert vs. Air) Atmosphere->Reaction_Yield Extraction Extraction Efficiency Extraction->Reaction_Yield Purification_Method Purification Method (Chromatography, Crystallization) Purification_Method->Reaction_Yield

Caption: Key factors affecting reaction yield.

References

Preventing decomposition of N,N-Dipropylformamide during heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dipropylformamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal decomposition of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a colorless to pale yellow liquid organic compound classified as a formamide. It is utilized in organic synthesis and as a reagent in various chemical reactions.

Q2: At what temperature does this compound begin to decompose?

A2: The precise onset of thermal decomposition for this compound is not well-documented in publicly available literature. However, thermal stability can be influenced by factors such as purity, the presence of catalysts, and the heating atmosphere. To determine the exact decomposition temperature for your specific sample and conditions, it is highly recommended to perform a thermogravimetric analysis (TGA). TGA can pinpoint the temperature at which weight loss, indicative of decomposition, begins.[1][2][3][4][5]

Q3: What are the likely decomposition products of this compound?

A3: While specific data for this compound is limited, the thermal decomposition of similar N,N-dialkylformamides can be complex. Potential decomposition products may include dipropylamine and carbon monoxide, arising from the cleavage of the amide bond. Further fragmentation and side reactions could also occur, leading to a variety of smaller organic molecules. To identify the specific decomposition products under your experimental conditions, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are recommended.[6][7][8]

Troubleshooting Guide: Preventing Decomposition During Heating

This guide provides troubleshooting strategies for researchers encountering issues with the thermal decomposition of this compound.

Issue 1: Suspected Decomposition of this compound During a Heated Reaction.

Symptoms:

  • Discoloration of the reaction mixture (e.g., yellowing or browning).

  • Unexpected side products observed in analytical data (e.g., GC-MS, NMR).

  • Inconsistent reaction yields or product purity.

  • Pressure build-up in a sealed reaction vessel.

Root Causes and Solutions:

Potential Root Cause Troubleshooting Steps & Solutions
Excessive Heating Temperature Determine the thermal stability of your this compound sample using Thermogravimetric Analysis (TGA). Conduct your reaction at a temperature well below the determined onset of decomposition.[1][2][3][4][5]
Prolonged Heating Time Minimize the duration of heating. If possible, monitor the reaction progress and stop the heating as soon as the reaction is complete.
Presence of Catalytic Impurities Ensure the purity of this compound and other reactants. Purify the solvent before use if necessary. Avoid contact with incompatible materials that could catalyze decomposition.
Oxidative Degradation The presence of oxygen can promote thermal decomposition.[9] Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Radical-Induced Decomposition Thermal energy can initiate free-radical chain reactions leading to decomposition.
Issue 2: How to Proactively Prevent Decomposition.

Preventative Measures:

Strategy Detailed Protocol
Use of Antioxidant Stabilizers Hindered Phenols (e.g., BHT): Add a small amount of a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), to the this compound before heating. These compounds act as radical scavengers, interrupting the chain reactions that lead to decomposition.[10][11][12][13][14] Recommended Concentration: Start with a concentration in the range of 100-500 ppm (0.01-0.05% by weight). The optimal concentration may vary depending on the specific conditions and should be determined experimentally.[15]
Inert Atmosphere Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reactants and maintain a positive pressure of the inert gas throughout the heating process.
Temperature Control Use a reliable and accurately calibrated heating system (e.g., oil bath with a temperature controller, heating mantle with a thermocouple). Avoid localized overheating by ensuring efficient stirring.

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the onset temperature of thermal decomposition of this compound.

Materials:

  • This compound sample

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pan (e.g., aluminum or platinum)

  • Inert gas (e.g., nitrogen or argon) of high purity

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from ambient to 500 °C).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant weight loss begins on the TGA curve.[2][3][5]

Protocol for Stabilization of this compound with Butylated Hydroxytoluene (BHT)

Objective: To prevent or minimize the thermal decomposition of this compound during heating by using BHT as a stabilizer.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Reaction vessel

  • Heating and stirring apparatus

  • Inert gas supply (optional, but recommended)

Procedure:

  • Calculate the required amount of BHT to achieve the desired concentration (e.g., 200 ppm). For example, for 100 g of this compound, 20 mg of BHT would be needed.

  • Add the calculated amount of BHT to the this compound in the reaction vessel.

  • Stir the mixture until the BHT is completely dissolved.

  • If oxidative degradation is a concern, purge the vessel with an inert gas.

  • Proceed with the heating process as required for your experiment, ensuring the temperature remains below the known decomposition temperature of the unstabilized solvent, if possible.

Visualizations

Decomposition_Pathway This compound This compound Decomposition Decomposition This compound->Decomposition High Temperature Heat Heat Heat->Decomposition Decomposition_Products Decomposition Products (e.g., Dipropylamine, CO) Decomposition->Decomposition_Products

Caption: General pathway for the thermal decomposition of this compound.

Experimental_Workflow cluster_Problem_Identification Problem Identification cluster_Troubleshooting Troubleshooting & Prevention cluster_Outcome Desired Outcome Suspected_Decomposition Suspected Decomposition (Discoloration, Side Products) Perform_TGA 1. Perform TGA to Determine T_decomp Suspected_Decomposition->Perform_TGA Add_Stabilizer 2. Add Stabilizer (e.g., BHT) Perform_TGA->Add_Stabilizer Informed by T_decomp Use_Inert_Atmosphere 3. Use Inert Atmosphere (N2, Ar) Add_Stabilizer->Use_Inert_Atmosphere Control_Temperature 4. Precise Temperature Control Use_Inert_Atmosphere->Control_Temperature Stable_Reaction Stable Reaction Conditions - No Decomposition Control_Temperature->Stable_Reaction

Caption: Troubleshooting workflow for preventing this compound decomposition.

References

Technical Support Center: N,N-Dipropylformamide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of N,N-Dipropylformamide in acidic and basic media. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the amide bond in this compound to hydrolysis?

A1: The amide bond is one of the most stable functional groups, and its hydrolysis is generally a slow process.[1][2] Like other N,N-disubstituted amides, this compound is resistant to hydrolysis under neutral conditions. However, hydrolysis can be accelerated under acidic or basic conditions, typically requiring elevated temperatures to proceed at an appreciable rate.[3][4][5] Tertiary amides are often more difficult to hydrolyze compared to primary and secondary amides.[6]

Q2: What are the expected degradation products of this compound upon hydrolysis?

A2: The hydrolysis of this compound breaks the amide bond, yielding formic acid and dipropylamine.

Q3: What are the typical conditions for hydrolyzing this compound in the laboratory?

A3: Both acidic and basic hydrolysis generally require heating under reflux.[4] For acidic hydrolysis, strong acids like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are used.[3] For basic hydrolysis, a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution is common.[3][4]

Q4: How does pH affect the rate of hydrolysis of this compound?

A4: The rate of hydrolysis of amides is pH-dependent. The reaction is slowest at neutral pH and is catalyzed by both acid and base.[2] In acidic solutions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] In basic solutions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon.[7]

Q5: Are there any specific safety precautions to consider when conducting hydrolysis experiments with this compound?

A5: Yes. This compound may cause skin and eye irritation.[8] When performing hydrolysis with strong acids or bases, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, must be worn. All experiments involving heating and the use of volatile reagents should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Incomplete or slow hydrolysis of this compound.

Possible Cause Troubleshooting Step
Insufficiently strong acid or baseUse a more concentrated acid (e.g., 6N HCl) or base (e.g., 2N NaOH).
Reaction temperature is too lowIncrease the reaction temperature. Refluxing is often necessary for amide hydrolysis.[4]
Short reaction timeExtend the reaction time. Amide hydrolysis can take several hours to reach completion.[4]
Steric hindranceTertiary amides can be sterically hindered. Consider using more forcing conditions (higher temperature, longer reaction time).[6]

Issue 2: Unexpected side products are observed.

Possible Cause Troubleshooting Step
Degradation of products under harsh conditionsThe hydrolysis products (formic acid and dipropylamine) may be unstable under prolonged heating in strong acid or base. Try to use the minimum effective reaction time and temperature.
Presence of other reactive functional groups in the moleculeIf your starting material contains other functional groups sensitive to acid or base, they may also react. Consider using milder hydrolysis conditions if possible, or a different synthetic strategy.
Impurities in the starting materialEnsure the purity of your this compound before starting the reaction.

Issue 3: Difficulty in monitoring the reaction progress.

Possible Cause Troubleshooting Step
Unsuitable analytical techniqueThin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for tracking both the reactant and products.[9][10]
Co-elution of starting material and productsOptimize your TLC solvent system or HPLC mobile phase to achieve better separation between this compound and its hydrolysis products.

Quantitative Data Summary

Table 1: Hydrolysis Rate Constants of Various Amides at 25°C

AmideHydrolysis ConditionRate Constant (M⁻¹s⁻¹)Reference
FormamideBasic1.8 x 10⁻³[2]
AcetamideAcidic (1M HCl)1.1 x 10⁻⁵[11]
AcetamideBasic (1M NaOH)1.9 x 10⁻⁵[11]
N-MethylformamideAcidicActivation Energy: 13 ± 3 kcal/mol[12]
N,N-DimethylformamidineBasic (pH > 13.5)9.3 x 10⁻⁴ s⁻¹ (pseudo-first-order)[12]

Note: The data presented are for comparative purposes only. Actual rates for this compound will vary.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general method for assessing the stability of this compound under acidic and basic stress conditions, as recommended by ICH guidelines for forced degradation studies.[13][14]

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1N, 1N)

  • Sodium hydroxide (e.g., 0.1N, 1N)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[10]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • In a reaction vial, mix a known volume of the this compound stock solution with an equal volume of the desired concentration of hydrochloric acid.

    • Prepare a control sample with this compound in water.

    • Heat the samples at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Neutralize the aliquot with an equivalent amount of base (e.g., NaOH) and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • Follow the same procedure as for acidic degradation, but use sodium hydroxide solution instead of hydrochloric acid.

    • Neutralize the withdrawn aliquots with an equivalent amount of acid (e.g., HCl).

  • Analysis:

    • Analyze the prepared samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the appearance of degradation product peaks.

    • Quantify the amount of this compound remaining at each time point to determine the rate of degradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis start Prepare Stock Solution of This compound acid_stress Incubate Sample with Acid at Elevated Temperature start->acid_stress base_stress Incubate Sample with Base at Elevated Temperature start->base_stress control Incubate Control Sample (in Water) start->control acid_prep Prepare Acidic Solution (e.g., 0.1N HCl) acid_prep->acid_stress base_prep Prepare Basic Solution (e.g., 0.1N NaOH) base_prep->base_stress sampling Withdraw Aliquots at Time Points acid_stress->sampling base_stress->sampling control->sampling neutralize Neutralize Aliquots sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (Degradation Rate) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

Troubleshooting_Logic start Issue: Incomplete Hydrolysis q1 Is the reaction heated? start->q1 a1_no Action: Heat the reaction (reflux is often required) q1->a1_no No a1_yes Are strong acid/base used? q1->a1_yes Yes a2_no Action: Use concentrated reagents (e.g., 6N HCl) a1_yes->a2_no No a2_yes Is the reaction time sufficient? a1_yes->a2_yes Yes a3_no Action: Increase reaction time (monitor by TLC/HPLC) a2_yes->a3_no No a3_yes Consider steric hindrance. Increase temperature/time further. a2_yes->a3_yes Yes

Caption: Troubleshooting Decision Tree for Incomplete Hydrolysis.

References

Technical Support Center: Overcoming Solubility Challenges with N,N-Dipropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with starting materials in N,N-Dipropylformamide.

Troubleshooting Guide

Researchers facing difficulties in dissolving their starting materials in this compound can follow this systematic troubleshooting guide to identify and resolve the issue.

Initial Assessment

Before proceeding with advanced techniques, it is crucial to assess the nature of the solubility problem.

1. Visual Inspection:

  • Observation: The starting material does not dissolve completely, forming a suspension or precipitate.

  • Possible Cause: Low solubility of the material at the current concentration and temperature.

  • Next Steps: Proceed to the "Solubility Enhancement Techniques" section.

  • Observation: The solution is cloudy or hazy.

  • Possible Cause: Presence of insoluble impurities or formation of a fine suspension.

  • Next Steps: Attempt filtration. If the filtrate is clear, the issue is likely impurities. If the cloudiness persists, the starting material has low solubility.

  • Observation: Two liquid starting materials are immiscible.

  • Possible Cause: Significant difference in polarity between the two liquids.

  • Next Steps: Consider using a co-solvent to create a single-phase system or employ a phase-transfer catalyst.

Solubility Enhancement Techniques

If the initial assessment indicates poor solubility of the starting material, the following techniques can be employed.

dot

Caption: A logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my starting material not dissolving in this compound?

A1: The principle of "like dissolves like" is a fundamental concept in solubility. This compound is a moderately polar aprotic solvent. If your starting material has a significantly different polarity (either highly polar or very nonpolar), it may exhibit poor solubility. Other factors include the crystalline structure of the solid, particle size, and temperature.

Q2: At what temperature should I conduct my dissolution experiments?

A2: For many solids, solubility increases with temperature. You can start by attempting to dissolve the material at room temperature and then gradually heating the mixture while stirring. However, be cautious of the thermal stability of your compound and the boiling point of this compound (approximately 196-198 °C). Do not exceed the decomposition temperature of your starting material.

Q3: What are some suitable co-solvents to use with this compound?

A3: The choice of a co-solvent depends on the properties of your starting material. The goal is to create a solvent mixture with a polarity that is more favorable for dissolving the solute. Since this compound is miscible with many common organic solvents, you have several options.

Table 1: Potential Co-solvents for this compound

Co-solventPolarityRationale for Use
Dichloromethane (DCM)Less PolarTo dissolve less polar starting materials.
TolueneNonpolarTo dissolve highly nonpolar starting materials.
Tetrahydrofuran (THF)Moderately PolarCan improve solubility for a range of compounds.
AcetonitrilePolar AproticTo dissolve more polar starting materials.
Dimethyl Sulfoxide (DMSO)Highly Polar AproticFor highly polar starting materials.

Q4: How does particle size affect solubility?

A4: Reducing the particle size of a solid starting material increases its surface area-to-volume ratio. This increased surface area allows for greater interaction with the solvent, which can lead to a faster dissolution rate.[1]

Q5: Can I use sonication to dissolve my starting material?

A5: Yes, sonication is a useful technique for aiding dissolution. The ultrasonic waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, which can help to break apart solid particles and enhance solvent penetration.[1]

Q6: When is pH adjustment a relevant strategy for improving solubility?

A6: Adjusting the pH is effective for starting materials that are acidic or basic.[1] By converting the neutral compound into a salt, its solubility in a polar solvent can be significantly increased. For example, an acidic compound will be more soluble in a basic solution, and a basic compound will be more soluble in an acidic solution. This is generally more applicable to aqueous systems but can be relevant in organic synthesis if a reaction involves acidic or basic reagents or conditions.

Experimental Protocols

Protocol 1: Solubility Testing with Co-solvents

Objective: To determine a suitable co-solvent and its optimal ratio to dissolve a poorly soluble starting material in this compound.

Materials:

  • Poorly soluble starting material

  • This compound

  • A selection of co-solvents (e.g., DCM, Toluene, THF, Acetonitrile, DMSO)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars

  • Graduated pipettes or syringes

Procedure:

  • Add a known amount of the starting material to a vial.

  • Add a measured volume of this compound.

  • Stir the mixture at room temperature for 10-15 minutes.

  • If the solid does not dissolve, begin adding a co-solvent dropwise while continuing to stir.

  • Observe for signs of dissolution.

  • Continue adding the co-solvent until the solid is completely dissolved.

  • Record the volume of co-solvent required.

  • Repeat the experiment with different co-solvents to identify the most effective one.

  • Calculate the final solvent ratio (this compound:Co-solvent) for the successful dissolution.

dot

Caption: A step-by-step workflow for co-solvent solubility testing.

Protocol 2: Sonication-Assisted Dissolution

Objective: To utilize sonication to facilitate the dissolution of a poorly soluble solid starting material.

Materials:

  • Poorly soluble starting material

  • This compound (and co-solvent if necessary)

  • Reaction flask or vial

  • Ultrasonic bath

Procedure:

  • Add the starting material and this compound (and co-solvent if determined from Protocol 1) to the reaction vessel.

  • Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.

  • Turn on the sonicator.

  • Sonicate the mixture for 15-30 minute intervals.

  • Visually inspect the mixture for dissolution after each interval.

  • Continue sonication until the solid is fully dissolved or no further change is observed.

Note: The sonication process can cause a slight increase in temperature. Monitor the temperature if your material is thermally sensitive.

References

Validation & Comparative

A Comparative Guide: N,N-Dipropylformamide vs. DMF as Solvents for Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence the outcome of a reaction. For nucleophilic substitution reactions, polar aprotic solvents are often the medium of choice, facilitating high reaction rates and yields. Among these, N,N-Dimethylformamide (DMF) has long been a workhorse in both academic and industrial laboratories. However, with an increasing focus on process optimization and the exploration of alternative reaction media, other N,N-dialkylformamides, such as N,N-Dipropylformamide (DPF), are gaining attention. This guide provides an objective comparison of DPF and DMF as solvents for substitution reactions, supported by their physicochemical properties and established experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a solvent in a substitution reaction is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical parameters for both DPF and DMF.

PropertyThis compound (DPF)N,N-Dimethylformamide (DMF)
Molecular Formula C₇H₁₅NOC₃H₇NO
Molecular Weight 129.20 g/mol 73.09 g/mol
Boiling Point 195-196 °C153 °C
Melting Point -58 °C-61 °C
Density 0.881 g/mL0.944 g/mL
Dielectric Constant Not readily available36.7
Dipole Moment Not readily available3.82 D
Polarity ModerateHigh
Solubility in Water LowMiscible

Performance in Substitution Reactions: Theoretical Considerations and Experimental Landscape

Both DPF and DMF are polar aprotic solvents, a class of solvents known to accelerate the rates of bimolecular nucleophilic substitution (Sₙ2) reactions.[1][2] This is primarily because they can effectively solvate cations while leaving the anionic nucleophile relatively "naked" and, therefore, more reactive.[1]

N,N-Dimethylformamide (DMF) is a highly polar solvent with a high dielectric constant, making it an excellent choice for dissolving a wide range of organic and inorganic reactants.[2] Its ability to accelerate Sₙ2 reactions is well-documented.[3][4] The small methyl groups on the nitrogen atom provide minimal steric hindrance, allowing for efficient solvation of the transition state.

This compound (DPF) , with its larger propyl groups, is expected to be less polar than DMF. While specific data on its dielectric constant and dipole moment are not as readily available, the increased alkyl chain length generally leads to a decrease in polarity. The larger steric bulk of the propyl groups compared to the methyl groups in DMF could also influence its solvation properties. This might lead to different reaction kinetics and potentially altered selectivity in certain substitution reactions. However, without direct comparative experimental data, these effects remain largely theoretical.

While extensive experimental data directly comparing the performance of DPF and DMF in substitution reactions is limited in the public domain, the known properties of DPF suggest it would be a viable, albeit potentially less effective, alternative to DMF in many Sₙ2 reactions where high polarity is not the absolute critical factor.

Experimental Protocols for Sₙ2 Reactions in DMF

The following are detailed methodologies for two common Sₙ2 reactions conducted in DMF. These protocols can serve as a starting point for similar transformations and can likely be adapted for use with DPF, with the understanding that reaction times and temperatures may require optimization.

Experimental Protocol 1: Synthesis of Benzyl Cyanide

This protocol describes the Sₙ2 reaction between benzyl bromide and sodium cyanide to form benzyl cyanide.[5][6]

Materials:

  • Benzyl bromide

  • Sodium cyanide (Caution: Highly toxic)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMF.

  • To this stirring suspension, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl cyanide.

  • The product can be further purified by vacuum distillation.

Experimental Protocol 2: Synthesis of Ethyl Azide

This protocol outlines the Sₙ2 reaction between ethyl bromide and sodium azide to produce ethyl azide.[7][8][9]

Materials:

  • Ethyl bromide

  • Sodium azide (Caution: Potentially explosive, handle with care)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add sodium azide (1.5 equivalents) to anhydrous DMF.

  • Add ethyl bromide (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Caution: Ethyl azide is a low-boiling and potentially explosive compound. It is crucial to handle the product with care. The solvent should be removed cautiously at low temperature and reduced pressure. It is often preferable to use the solution of ethyl azide in the next step without complete isolation.

Visualizing Substitution Reactions: Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts in substitution reactions and a general experimental workflow.

SN2_Mechanism cluster_legend Sₙ2 Reaction Pathway reactant Nu⁻ + R-X transition_state [Nu---R---X]⁻ reactant->transition_state Backside Attack product Nu-R + X⁻ transition_state->product Inversion of Stereochemistry Nu Nu⁻ = Nucleophile RX R-X = Substrate X X⁻ = Leaving Group

Caption: Sₙ2 Reaction Mechanism.

SN1_Mechanism cluster_legend Sₙ1 Reaction Pathway reactant R-X intermediate R⁺ + X⁻ reactant->intermediate Slow, Rate-determining step product Nu-R + X⁻ intermediate->product nucleophile Nu⁻ nucleophile->intermediate Fast Nu Nu⁻ = Nucleophile RX R-X = Substrate R_plus R⁺ = Carbocation Intermediate X X⁻ = Leaving Group

Caption: Sₙ1 Reaction Mechanism.

Experimental_Workflow start Start dissolve Dissolve Reactants in Solvent (DPF or DMF) start->dissolve reaction Stir at Appropriate Temperature dissolve->reaction monitoring Monitor Reaction (e.g., TLC, GC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Distillation, Chromatography) concentration->purification end End purification->end

Caption: General Experimental Workflow.

Conclusion

N,N-Dimethylformamide (DMF) is a well-established and highly effective polar aprotic solvent for a wide range of substitution reactions, particularly those proceeding via an Sₙ2 mechanism. Its high polarity and minimal steric hindrance contribute to its superior performance in accelerating reaction rates.

This compound (DPF), while less characterized in the context of substitution reactions, presents itself as a potential alternative. Its lower expected polarity and increased steric bulk compared to DMF may lead to different reactivity profiles. While it is likely to be a suitable solvent for many Sₙ2 reactions, it may be less effective than DMF in cases where high solvent polarity is crucial for substrate and reagent solubility or for stabilizing charged intermediates.

For researchers and drug development professionals, the choice between DPF and DMF will depend on the specific requirements of the reaction, including substrate and nucleophile identity, desired reaction rate, and solubility considerations. While DMF remains the more conventional and often more potent choice, DPF may offer advantages in specific applications, such as when a less polar medium is desired or for process optimization. Further experimental investigation into the performance of DPF in a broader range of substitution reactions is warranted to fully elucidate its potential as a viable alternative to DMF.

References

A Comparative Guide to N,N-Dipropylformamide and N,N-Diisopropylformamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of solvent can be as critical as the choice of reactants. N,N-disubstituted formamides are a class of polar aprotic solvents widely employed for their ability to dissolve a broad range of organic and inorganic compounds, their high boiling points, and their role as reagents in key transformations. Among these, N,N-Dipropylformamide (DPF) and N,N-Diisopropylformamide (DiPF) are two closely related yet distinct options. This guide provides an objective comparison of their performance in synthesis, supported by physicochemical data and an analysis of their structural differences, to aid researchers in selecting the optimal solvent for their specific applications.

Physical and Chemical Properties

A fundamental understanding of the physical properties of a solvent is paramount for its effective application. Below is a summary of the key physical and chemical data for this compound and N,N-Diisopropylformamide.

PropertyThis compoundN,N-Diisopropylformamide
CAS Number 6282-00-4[1]2700-30-3[2]
Molecular Formula C₇H₁₅NO[1]C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [1]129.20 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Clear light brown liquid[2]
Boiling Point 196 °C (lit.)[4]196 °C (lit.)[2][5]
Melting Point Not available10-11 °C (lit.)[2][5]
Density 0.883 g/mL at 25 °C (lit.)0.89 g/mL at 25 °C (lit.)[2][5]
Refractive Index n20/D 1.446 (lit.)n20/D 1.437 (lit.)[2][5]
Solubility in Water Low solubility[3]Slightly soluble[2]

Performance in Synthesis: A Comparative Analysis

The primary difference between DPF and DiPF lies in the steric bulk of the alkyl groups attached to the nitrogen atom. DPF possesses two linear propyl groups, while DiPF has two branched isopropyl groups. This seemingly subtle structural variance can have a significant impact on their performance as both solvents and reagents.

Steric Hindrance and its Implications

The isopropyl groups of DiPF are significantly more sterically demanding than the n-propyl groups of DPF. This increased steric bulk around the nitrogen atom in DiPF can influence reaction rates and, in some cases, the reaction pathway itself.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, utilizing a phosphine oxide and a N,N-disubstituted formamide. The formamide acts as the formylating agent precursor.

In this reaction, the formamide reacts with an activating agent (e.g., POCl₃) to form the Vilsmeier reagent, a chloroiminium ion. The steric environment around the nitrogen atom of the formamide can affect the rate of formation of this electrophilic species.

  • This compound (DPF): The less hindered n-propyl groups in DPF allow for a relatively facile formation of the Vilsmeier reagent. This can lead to faster reaction kinetics compared to more hindered formamides.

  • N,N-Diisopropylformamide (DiPF): The bulky isopropyl groups in DiPF can sterically hinder the approach of the activating agent, potentially leading to a slower formation of the Vilsmeier reagent. This may result in longer reaction times or require higher temperatures to achieve comparable yields to DPF. While specific comparative data is scarce, studies on related systems have shown that increased steric hindrance on the formamide can significantly decrease the rate of the Vilsmeier-Haack reaction[6].

Although no direct comparative studies with quantitative yields for DPF and DiPF in the Vilsmeier-Haack reaction are readily available in the literature, it is reasonable to infer that for substrates where steric hindrance is not a major factor in the subsequent electrophilic attack, DPF might offer faster reaction times. Conversely, the increased steric bulk of the Vilsmeier reagent derived from DiPF could potentially lead to higher regioselectivity in the formylation of substrates with multiple reactive sites.

Vilsmeier_Haack_Workflow Vilsmeier_Reagent Vilsmeier_Reagent Arene Arene

Caption: General workflow of the Vilsmeier-Haack reaction.

Solvent Effects

Beyond their role as reagents, DPF and DiPF also function as high-boiling point, polar aprotic solvents. Their ability to dissolve a wide range of reactants makes them suitable for various reaction types.

  • Solubility: Both solvents exhibit good solubility for many organic compounds. Their slight, though limited, solubility in water can be a factor in work-up procedures.

  • Thermal Stability: The high boiling points of both DPF and DiPF allow for reactions to be conducted at elevated temperatures, which can be necessary to overcome activation energy barriers. Information on their relative thermal stability is not extensively documented, but both are generally considered stable under typical synthetic conditions.

Experimental Protocols

While specific protocols directly comparing DPF and DiPF are not prevalent, the following represents a general procedure for a Vilsmeier-Haack formylation, which can be adapted for either solvent.

General Protocol for the Formylation of an Electron-Rich Heterocycle (e.g., Indole)

Materials:

  • Indole (1.0 eq)

  • This compound (DPF) or N,N-Diisopropylformamide (DiPF) (as solvent and reagent, typically in excess)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq)

  • Dichloromethane (DCM) (optional, as co-solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a stirred solution of indole in DPF or DiPF (and optionally DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ dropwise. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-formylindole.

Note: Reaction times and temperatures may need to be optimized depending on the substrate and the formamide used. For DiPF, a longer reaction time or a higher temperature may be required to achieve a comparable yield to DPF.

Experimental_Workflow Start Start Step1 Dissolve Substrate in DPF or DiPF Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add POCl₃ dropwise Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Quench with Ice and NaHCO₃ Step4->Step5 Step6 Extract with Organic Solvent Step5->Step6 Step7 Wash, Dry, and Concentrate Step6->Step7 Step8 Purify Product Step7->Step8 End End Step8->End

Caption: A typical experimental workflow for a Vilsmeier-Haack formylation.

Conclusion

This compound and N,N-Diisopropylformamide are valuable, high-boiling, polar aprotic solvents and reagents for organic synthesis. The choice between them should be guided by the specific requirements of the reaction.

  • This compound (DPF) is a suitable choice when faster reaction kinetics are desired in reactions where the formamide acts as a reagent, such as the Vilsmeier-Haack reaction, due to the lower steric hindrance of its n-propyl groups.

  • N,N-Diisopropylformamide (DiPF) , with its bulkier isopropyl groups, may be preferred when enhanced regioselectivity is a goal or when a slower, more controlled reaction is advantageous. The increased steric bulk can also be exploited to influence the stereochemical outcome of certain reactions.

Ultimately, for a novel application, empirical evaluation of both solvents is recommended to determine the optimal conditions for achieving the desired yield, selectivity, and reaction rate.

References

A Comparative Guide to N,N-Dipropylformamide and Other Amide Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is paramount to the success of chemical reactions and purification processes. This guide provides an objective comparison of the performance of N,N-Dipropylformamide (DPF) against other commonly used amide solvents, namely N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), and N,N-Dimethylacetamide (DMAc). The information presented is supported by physical property data and insights from synthetic applications to assist in making informed solvent choices.

Executive Summary

Amide solvents are a cornerstone of the modern chemistry laboratory, prized for their high polarity and ability to dissolve a wide range of organic and inorganic compounds. While DMF and DMAc are workhorses in many applications, including peptide synthesis and pharmaceutical manufacturing, concerns over their reproductive toxicity have spurred the search for safer, high-performance alternatives. This compound (DPF) and N,N-Diethylformamide (DEF) are two such alternatives. This guide details the physical properties, performance in key synthetic applications, and relevant experimental protocols to provide a comprehensive comparison of these four amide solvents.

Physical Properties: A Tabular Comparison

The fundamental physical properties of a solvent dictate its behavior in various experimental setups. The following table summarizes the key physical constants for DPF, DMF, DEF, and DMAc for easy comparison.

PropertyThis compound (DPF)N,N-Dimethylformamide (DMF)N,N-Diethylformamide (DEF)N,N-Dimethylacetamide (DMAc)
Molecular Formula C₇H₁₅NOC₃H₇NOC₅H₁₁NOC₄H₉NO
Molecular Weight ( g/mol ) 129.2073.09101.1587.12
Boiling Point (°C) 198-200153176-177165-166
Melting Point (°C) -58-61-78-20
Density (g/mL at 25°C) 0.880.9440.9080.937
Refractive Index (n20/D) 1.4421.43051.4341.438
Flash Point (°C) 77586264

Performance in Synthetic Applications

The true measure of a solvent's utility lies in its performance in chemical reactions. While direct, side-by-side comparative studies involving DPF are limited in publicly available literature, we can infer its potential performance based on its physical properties and documented applications.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of drug discovery and development, and the choice of solvent is critical for efficient coupling and deprotection steps. DMF has traditionally been the solvent of choice in SPPS due to its excellent solvating properties for both the resin and the protected amino acids.

While specific data on DPF in SPPS is not widely published, its higher boiling point and moderate polarity suggest it could be a viable alternative to DMF, particularly in applications requiring elevated temperatures. The larger propyl groups on the nitrogen atom in DPF may influence resin swelling and reaction kinetics compared to the methyl groups in DMF. Further experimental validation is necessary to quantify its performance in terms of peptide yield and purity.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The solvent plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. Amide solvents like DMF and DMAc are frequently employed in these reactions.

Given its nature as a polar aprotic solvent, DPF would be a chemically compatible solvent for Suzuki-Miyaura reactions. Its higher boiling point could be advantageous for reactions requiring higher temperatures to proceed to completion. However, without direct comparative data on reaction yields and times, researchers are encouraged to perform small-scale optimization studies when considering DPF as a substitute for more established amide solvents in this context.

Experimental Protocols

To facilitate the comparative evaluation of these amide solvents in your own laboratory setting, we provide a standardized protocol for solid-phase peptide synthesis. This protocol can be adapted to test the performance of DPF, DMF, DEF, and DMAc under identical conditions.

Standardized Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a short peptide on a Rink amide resin.

1. Resin Swelling:

  • Place the desired amount of Rink amide resin in a reaction vessel.

  • Add the amide solvent of choice (DPF, DMF, DEF, or DMAc) to swell the resin for at least 30 minutes.

  • Drain the solvent.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in the chosen amide solvent to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with the amide solvent (3-5 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in the amide solvent.

  • Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 30-60 minutes.

  • Drain the coupling solution and wash the resin with the amide solvent (3-5 times).

  • Perform a ninhydrin test to confirm the completion of the coupling reaction.

4. Cleavage and Deprotection:

  • After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide with cold ether.

  • Dry the crude peptide and analyze for purity and yield.

Visualizing the Workflow

To provide a clear overview of the decision-making process and experimental procedure, the following diagrams are provided.

Solvent_Selection_Workflow A Define Reaction Requirements (e.g., Temperature, Reagent Solubility) B Review Physical Properties (Boiling Point, Polarity, etc.) A->B C Initial Solvent Screening (DPF, DMF, DEF, DMAc) B->C D Consider Health & Safety (Toxicity, Flash Point) C->D E Small-Scale Optimization (Test Reactions) D->E F Analyze Performance Metrics (Yield, Purity, Reaction Time) E->F G Select Optimal Solvent for Scale-Up F->G SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat for each amino acid) B 2. Fmoc Deprotection C 3. Washing B->C D 4. Amino Acid Coupling C->D E 5. Washing D->E E->B Next Amino Acid F 6. Final Deprotection E->F A 1. Resin Swelling A->B G 7. Cleavage from Resin F->G H 8. Peptide Precipitation & Purification G->H

A Comparative Guide to Validating the Purity of N,N-Dipropylformamide by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and synthesized compounds is paramount. N,N-Dipropylformamide, a versatile solvent and reagent, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of this compound, supported by experimental protocols and data.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The high sensitivity and specificity of GC-MS make it an ideal method for identifying and quantifying impurities, even at trace levels.

Potential Impurities in this compound

The purity of this compound can be affected by the synthetic route employed. A common method for its synthesis involves the reaction of dipropylamine with a formylating agent, such as formic acid or a derivative.[1] Potential impurities may include:

  • Unreacted Starting Materials:

    • Dipropylamine

    • Formic acid

  • Byproducts:

    • Products of side reactions, which can vary depending on the specific synthetic conditions.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the analysis of a 99.5% pure this compound sample by GC-MS, and compares its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: GC-MS Purity Analysis of this compound

CompoundRetention Time (min)Area (%)Identification (m/z)
Dipropylamine4.250.20101, 72, 44
Formic Acid2.100.1546, 45, 29
This compound8.5299.50129, 100, 86, 58
Unknown Impurity 19.150.15114, 86

Table 2: Comparison of Analytical Methods for this compound Purity Validation

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Quantitative analysis based on the signal intensity of specific nuclei in a magnetic field.
Sensitivity High (ppb-ppm level)Moderate (ppm level)Low (requires mg of sample)
Specificity High (mass spectrum provides a unique fingerprint)Moderate (co-elution can be an issue)High (provides structural information)
Quantitation Excellent with appropriate standardsGood with appropriate standardsExcellent (can be an absolute method)
Sample Volatility RequiredNot requiredNot required
Throughput HighHighLow

Experimental Protocols

GC-MS Method for Purity Validation of this compound

This protocol is adapted from established methods for the analysis of N,N-dialkylformamides.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as methanol or ethyl acetate.

  • If necessary, dilute the sample further to fall within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MS detector or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 20 °C/minute.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless injection).

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 30-300.

Alternative Method 1: HPLC-UV

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

2. HPLC-UV Instrumentation and Conditions: [4]

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Alternative Method 2: Quantitative NMR (qNMR)

1. Sample Preparation: [5]

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3) in an NMR tube.

2. NMR Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl3).

  • Pulse Program: A standard quantitative 1H NMR pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Visualizing the Workflow and Method Comparison

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Dilute if Necessary Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Library Search & Mass Spectra Analysis Integration->Identification Quantification Purity Calculation Identification->Quantification Result Purity Report Quantification->Result

Caption: Experimental workflow for GC-MS purity validation.

Method_Comparison cluster_main Purity Validation of this compound cluster_attributes Performance Attributes GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Specificity Specificity GCMS->Specificity High Quantitation Quantitation GCMS->Quantitation Excellent Throughput Throughput GCMS->Throughput High HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Specificity Moderate HPLC->Quantitation Good HPLC->Throughput High qNMR qNMR qNMR->Sensitivity Low qNMR->Specificity High qNMR->Quantitation Excellent (Absolute) qNMR->Throughput Low

Caption: Comparison of analytical methods.

Conclusion

For the validation of this compound purity, GC-MS stands out as a superior technique due to its high sensitivity and specificity, allowing for the confident identification and quantification of volatile impurities. While HPLC-UV and qNMR serve as viable alternatives with their own distinct advantages, the detailed structural information and trace-level detection capabilities of GC-MS make it the recommended method for ensuring the high purity required in research and drug development settings.

References

A Comparative Analysis of Reaction Kinetics in N,N-Dipropylformamide and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates and, in some cases, the reaction pathway itself. This guide provides a comparative study of two polar aprotic solvents: N,N-Dipropylformamide (DPF) and Dimethyl sulfoxide (DMSO). While direct comparative kinetic studies for DPF are limited in publicly available literature, this guide leverages data from its close structural analog, N,N-Dimethylformamide (DMF), to provide a valuable comparison with the widely used DMSO.

Physicochemical Properties: A Foundation for Understanding Kinetic Effects

The differing physical and chemical properties of solvents play a significant role in their interaction with reactants and transition states, thereby affecting reaction kinetics. Below is a summary of key physicochemical properties for this compound and DMSO.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Formula C₇H₁₅NOC₂H₆OS
Molecular Weight 129.20 g/mol [1][2]78.13 g/mol
Boiling Point 174-175 °C189 °C
Melting Point -18.5 °C
Density 0.865 g/mL1.100 g/mL
Dielectric Constant Not readily available47
Dipole Moment Not readily available3.96 D

Comparative Reaction Kinetics: Insights from Nucleophilic Substitution

Polar aprotic solvents like DMSO and N,N-disubstituted formamides are known to accelerate the rates of bimolecular nucleophilic substitution (SN2) reactions.[3][4] This is primarily due to their ability to solvate cations effectively, leaving the anionic nucleophile relatively "naked" and more reactive.

While direct kinetic data for reactions in this compound is scarce, we can draw valuable insights from its close analog, N,N-Dimethylformamide (DMF). The following table presents a comparison of second-order rate constants (k₂) for a representative SN2 reaction, the reaction of methyl iodide with azide, in both DMSO and DMF.

ReactionSolventTemperature (°C)k₂ (x 10⁻⁵ L mol⁻¹ s⁻¹)Relative Rate
CH₃I + N₃⁻ → CH₃N₃ + I⁻DMSO258801.3
CH₃I + N₃⁻ → CH₃N₃ + I⁻DMF256601.0

Data is illustrative and compiled from various sources on SN2 reaction kinetics in polar aprotic solvents.

As the data suggests, both DMSO and DMF provide a significant rate enhancement for SN2 reactions compared to protic solvents. DMSO often exhibits a slight rate advantage over DMF, which can be attributed to its higher polarity and dielectric constant, leading to better stabilization of the transition state. Given the structural similarity, it is reasonable to hypothesize that this compound would also serve as an effective solvent for SN2 reactions, with a rate profile likely comparable to or slightly different from DMF, influenced by its bulkier propyl groups which might affect solvation.

Experimental Protocols

To facilitate further research and direct comparison, a general experimental protocol for determining the kinetics of an SN2 reaction is provided below. This protocol can be adapted for use with this compound, DMSO, or other aprotic solvents.

Objective: To determine the second-order rate constant for the reaction of an alkyl halide with a nucleophile in a selected aprotic solvent.

Materials:

  • Alkyl halide (e.g., methyl iodide)

  • Nucleophile (e.g., sodium azide)

  • Anhydrous aprotic solvent (this compound or DMSO)

  • Thermostated reaction vessel

  • Magnetic stirrer and stir bar

  • Quenching solution (e.g., cold deionized water)

  • Apparatus for analysis (e.g., HPLC, GC, or titration equipment)

  • Standard solutions for calibration

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Prepare stock solutions of the alkyl halide and the nucleophile in the chosen anhydrous solvent to known concentrations.

  • Reaction Initiation: Equilibrate the solvent and the reactant solutions to the desired reaction temperature in the thermostated vessel. Initiate the reaction by adding a known volume of the nucleophile solution to the alkyl halide solution under vigorous stirring. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a known volume of a suitable quenching solution.

  • Analysis: Analyze the quenched aliquots to determine the concentration of the remaining alkyl halide or the formed product. The analytical method will depend on the specific reactants and products (e.g., HPLC with UV detection, GC with FID, or titration).

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the second-order rate constant (k₂) using the appropriate integrated rate law.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

sn2_mechanism Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Reactants->TS k₂ Products Nu-R + X⁻ TS->Products experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Reactant Solutions B Equilibrate to Temperature A->B C Initiate Reaction B->C D Withdraw Aliquots C->D at timed intervals E Quench Reaction D->E F Analyze Samples (HPLC, GC, etc.) E->F G Determine Rate Constant F->G

References

A Comparative Guide to N,N-Dipropylformamide and Its Greener Alternatives for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical decision in chemical synthesis and drug development, profoundly impacting reaction efficiency, product purity, process safety, and environmental footprint. N,N-Dipropylformamide (DPF), a polar aprotic solvent, has found utility in various applications. However, the growing emphasis on green chemistry principles necessitates a thorough evaluation of its environmental, health, and safety (EHS) profile against more sustainable alternatives. This guide provides an objective comparison of this compound with promising greener solvents: N-Formylmorpholine (NFM), 2-Methyltetrahydrofuran (2-MeTHF), and Cyrene™. The information presented is supported by physicochemical data and established experimental protocols to assist researchers in making informed solvent choices.

Data Presentation: Physicochemical and Safety Properties

The following table summarizes key quantitative data for this compound and its greener alternatives, facilitating a direct comparison of their physical properties and safety profiles.

PropertyThis compound (DPF)N-Formylmorpholine (NFM)2-Methyltetrahydrofuran (2-MeTHF)Cyrene™ (dihydrolevoglucosenone)
CAS Number 6282-00-4[1][2][3][4]4394-85-8[5]96-47-9[6][7]53716-82-8
Molecular Formula C₇H₁₅NO[1][3]C₅H₉NO₂[5]C₅H₁₀O[6][8]C₆H₈O₃[9]
Molecular Weight ( g/mol ) 129.20[1][2][3][4]115.1386.13[7]128.13[9]
Boiling Point (°C) 174-175243-24478-80[8]227[10][11]
Melting Point (°C) -5821-23-136[6][8]N/A
Density (g/mL at 20°C) 0.881.140.86[6]1.25[10][11]
Flash Point (°C) 62118-11[6]108
Water Solubility Low solubility[1]Miscible14 g/100 mL (decreases with temperature)[12]Miscible[10][11]
Green Credentials Petroleum-derived-Bio-derived from renewable resources like corncobs.[8]Bio-derived from renewable cellulose.[9]
Toxicity Profile Limited data, but formamides as a class can have reproductive toxicity.Considered non-toxic and non-corrosive.[1]Can cause eye and respiratory irritation, harmful if swallowed.[6]Biodegradable, non-mutagenic, and non-reprotoxic.[11]

Experimental Protocols

To provide a framework for benchmarking the performance of this compound against its greener alternatives, the following are detailed methodologies for two common and critical reactions in drug discovery and development: amide bond formation and the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Amide Bond Formation

Amide bond formation is a cornerstone of pharmaceutical synthesis. This protocol provides a general procedure for the coupling of a carboxylic acid and an amine, which can be adapted to compare solvent performance.

Objective: To evaluate the efficiency of DPF and greener alternatives as solvents in the synthesis of a model amide.

Materials:

  • Carboxylic acid (e.g., Benzoic acid)

  • Amine (e.g., Benzylamine)

  • Coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Solvents: this compound, N-Formylmorpholine, 2-Methyltetrahydrofuran, Cyrene™

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol) and the amine (1.2 mmol) in the solvent to be tested (5 mL) at room temperature, add the base (2.0 mmol).

  • Add the coupling agent (1.1 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Metrics to Compare:

  • Reaction Time: Time required for the complete consumption of the limiting reagent.

  • Product Yield: Isolated yield of the purified amide.

  • Product Purity: Assessed by HPLC or NMR spectroscopy.

  • Work-up Efficiency: Ease of phase separation and product isolation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, widely used in the synthesis of complex organic molecules.

Objective: To compare the performance of DPF and greener alternatives in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-Bromoanisole)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., K₂CO₃ - Potassium carbonate)

  • Solvents: this compound, N-Formylmorpholine, 2-Methyltetrahydrofuran, Cyrene™

  • Toluene

  • Water

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the solvent to be tested (5 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 mmol) to the reaction mixture under the inert atmosphere.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Metrics to Compare:

  • Reaction Time: Time to achieve maximum conversion.

  • Product Yield: Isolated yield of the biaryl product.

  • Catalyst Loading: Minimum catalyst required for efficient conversion.

  • By-product Formation: Levels of homocoupling and other side products.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the selection and benchmarking of greener solvents.

G cluster_0 Solvent Selection Workflow A Define Application (e.g., Amide Coupling, Suzuki Reaction) B Identify Potential Solvents (DPF, NFM, 2-MeTHF, Cyrene) A->B C Evaluate Physicochemical Properties (Boiling Point, Solubility, etc.) B->C D Assess EHS Profile (Toxicity, Biodegradability) C->D E Perform Benchmarking Experiments (Yield, Purity, Reaction Time) D->E F Analyze Results & Select Optimal Solvent E->F

Caption: A logical workflow for selecting an optimal solvent.

G cluster_1 General Experimental Workflow for Solvent Benchmarking Start Start Setup Reaction Setup: - Reactants - Base/Catalyst - Solvent (DPF or Green Alternative) Start->Setup Reaction Run Reaction & Monitor Progress (TLC, HPLC, GC-MS) Setup->Reaction Workup Reaction Work-up: - Quenching - Extraction - Drying Reaction->Workup Purification Product Purification (Column Chromatography) Workup->Purification Analysis Analysis of Results: - Yield - Purity - Reaction Time Purification->Analysis End End Analysis->End

Caption: A standardized workflow for experimental benchmarking.

Conclusion

The shift towards greener and more sustainable practices in the pharmaceutical and chemical industries is not merely a trend but a necessity. While this compound has its applications, this guide highlights the availability of viable greener alternatives with improved EHS profiles. N-Formylmorpholine, 2-Methyltetrahydrofuran, and Cyrene™ each present a unique set of properties that may offer advantages in specific synthetic contexts.[1][8][11]

The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies, generating the critical performance data needed to make evidence-based decisions. By systematically evaluating these greener alternatives, scientists and drug development professionals can not only enhance the safety and sustainability of their processes but also potentially discover new efficiencies and improvements in their chemical syntheses. The adoption of such greener solvents is a crucial step towards a more environmentally responsible future for the chemical sciences.

References

A Comparative Analysis of Reaction Byproducts: N,N-Dipropylformamide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent can be critical to the success of a chemical reaction, influencing not only the yield and purity of the desired product but also the profile of reaction byproducts. This guide provides an objective comparison of the reaction byproducts generated when using N,N-Dipropylformamide (DPF) against its common alternatives, N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF).

The stability of the formamide solvent is a key factor in the formation of byproducts. The primary degradation pathway for these solvents involves the cleavage of the C-N bond, leading to the formation of the corresponding secondary amine and carbon monoxide. These secondary amines can then act as nucleophiles, leading to the formation of unwanted side products. Another significant side reaction is formylation, where the formyl group from the solvent is transferred to a nucleophilic substrate.

Common Byproducts of Formamide Solvents

The most prevalent byproducts associated with the use of DPF, DEF, and DMF in chemical reactions are the corresponding secondary amines formed through thermal or chemical decomposition:

  • This compound (DPF) primarily degrades to Dipropylamine .

  • N,N-Diethylformamide (DEF) primarily degrades to Diethylamine .

  • N,N-Dimethylformamide (DMF) is well-known to decompose into Dimethylamine .[1]

In addition to the formation of secondary amines, formylation of the substrate or other nucleophilic species present in the reaction mixture is a common side reaction. This can occur on nitrogen (N-formylation) or carbon (C-formylation) atoms of the substrate, leading to impurities that can be difficult to separate from the desired product.

Quantitative Comparison of Byproduct Formation

To provide a quantitative comparison of the propensity of these solvents to generate byproducts, a hypothetical experiment was designed to simulate typical conditions in a Vilsmeier-Haack reaction, a common application for these formamide solvents.[2][3][4][5][6][7][8] The following table summarizes the expected quantitative data for the formation of the corresponding secondary amine byproduct after reacting a standard substrate with the Vilsmeier reagent generated from each formamide at 80°C for 4 hours.

SolventMain Amine ByproductBoiling Point of Amine (°C)Expected Byproduct Concentration (µg/mL)
N,N-Dimethylformamide (DMF)Dimethylamine7150
N,N-Diethylformamide (DEF)Diethylamine5685
This compound (DPF)Dipropylamine11040

This data is illustrative and based on the general trend of increasing stability with larger alkyl substituents on the nitrogen atom. Actual concentrations will vary depending on the specific reaction conditions and substrate.

The expected trend of DPF generating the least amount of amine byproduct is attributed to its higher boiling point and greater steric hindrance around the nitrogen atom, which increases its thermal and chemical stability compared to DEF and DMF.

Experimental Protocols

A detailed experimental protocol for the quantification of secondary amine byproducts is provided below. This method utilizes gas chromatography-mass spectrometry (GC-MS) with a derivatization step to enhance the volatility and chromatographic separation of the amines.

Protocol for Quantification of Secondary Amine Byproducts by GC-MS

1. Sample Preparation:

  • At the end of the reaction, a 1.0 mL aliquot of the reaction mixture is carefully withdrawn.

  • The aliquot is immediately quenched with 1.0 mL of a 1 M aqueous solution of sodium bicarbonate to neutralize any acidic components.

  • The mixture is vortexed for 30 seconds and then centrifuged at 4000 rpm for 5 minutes to separate the layers.

2. Derivatization:

  • To 100 µL of the organic layer from the quenched sample, 200 µL of a 10% solution of pentafluorobenzoyl chloride in acetonitrile and 100 µL of a 1 M sodium carbonate solution are added.

  • The vial is sealed and vortexed for 1 minute, then heated at 60°C for 30 minutes.

  • After cooling to room temperature, 500 µL of n-hexane is added, and the mixture is vortexed for 1 minute.

  • The upper hexane layer containing the derivatized amines is carefully transferred to a clean GC vial for analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 15°C/minute.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized amines.

4. Quantification:

  • A calibration curve is generated using standard solutions of the derivatized dimethylamine, diethylamine, and dipropylamine of known concentrations.

  • The concentration of the amine byproducts in the reaction samples is determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

The Vilsmeier-Haack reaction is a classic example where N,N-disubstituted formamides are used as reagents. The reaction proceeds through the formation of a Vilsmeier reagent, which is a key electrophilic intermediate. The stability of the formamide directly impacts the concentration and reactivity of this reagent and the potential for side reactions.

Vilsmeier_Haack_Pathway Formamide N,N-Disubstituted Formamide (DPF, DEF, DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Formamide->Vilsmeier_Reagent Reaction with POCl₃ Byproduct_Amine Secondary Amine (Dipropylamine, Diethylamine, Dimethylamine) Formamide->Byproduct_Amine Decomposition Byproduct_Formylation Formylated Substrate Formamide->Byproduct_Formylation Side Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate Electrophilic Attack Product Aryl Aldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway and potential byproduct formation.

The diagram above illustrates the central role of the N,N-disubstituted formamide in forming the Vilsmeier reagent, which then reacts with an electron-rich arene to yield the formylated product after hydrolysis. The dashed lines indicate the formation of the primary byproducts: the corresponding secondary amine through decomposition of the formamide and formylated substrates through side reactions.

Experimental_Workflow Reaction Perform Chemical Reaction (e.g., Vilsmeier-Haack) Sampling Aliquot Sampling Reaction->Sampling Quenching Quenching (1M NaHCO₃) Sampling->Quenching Derivatization Derivatization with Pentafluorobenzoyl Chloride Quenching->Derivatization Extraction Liquid-Liquid Extraction (n-hexane) Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Data Analysis & Quantification GCMS->Quantification

Caption: Workflow for the quantitative analysis of secondary amine byproducts.

This workflow outlines the key steps for the accurate quantification of secondary amine byproducts from a reaction mixture. Each step, from sampling and quenching to derivatization and GC-MS analysis, is crucial for obtaining reliable and reproducible data.

References

Confirming Product Structure via NMR in N,N-Dipropylformamide-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. The choice of a deuterated solvent is critical for acquiring high-quality NMR data, as it must dissolve the analyte without interfering with its signals. This guide provides a comprehensive comparison of N,N-Dipropylformamide-d7 with other common deuterated solvents, supported by experimental data and detailed protocols to aid in solvent selection and experimental design.

Performance Comparison of Deuterated Solvents

The selection of an appropriate deuterated solvent is a crucial first step in any NMR study. The ideal solvent should possess a high boiling point, excellent thermal stability, and minimal reactivity with the analyte. Furthermore, its residual proton signals should not overlap with the resonances of the compound of interest. The following table summarizes the key physical and spectral properties of this compound-d7 and several common alternative deuterated solvents.

SolventAbbreviationBoiling Point (°C)Melting Point (°C)¹H Residual Peak(s) (ppm)¹³C Residual Peak(s) (ppm)Key Characteristics & Considerations
This compound-d7 DPF-d7~194-196N/A~8.0 (formyl), ~3.2 (N-CH₂), ~1.5 (CH₂), ~0.9 (CH₃)Estimated: ~163 (C=O), ~48 (N-CH₂), ~21 (CH₂), ~11 (CH₃)High boiling point, suitable for high-temperature studies. Moderate polarity allows for dissolution of a range of organic compounds.[1]
Chloroform-dCDCl₃61-647.2677.16Versatile and widely used for nonpolar to moderately polar organic compounds. Volatile and can be easily removed.
Dimethyl Sulfoxide-d₆DMSO-d₆18918.52.50, 3.33 (water)39.52High boiling point and excellent dissolving power for a wide range of analytes, including polar compounds. Hygroscopic.[2]
Acetone-d₆(CD₃)₂CO56-942.05, 2.84 (water)29.84, 206.26Good for a variety of organic compounds. Its residual peak is in the aliphatic region.
Acetonitrile-d₃CD₃CN82-451.94, 2.13 (water)1.32, 118.26Useful for moderately polar compounds.[3]
Deuterium OxideD₂O1013.8~4.79 (HDO)N/AUsed for water-soluble compounds. The residual HDO peak can vary with temperature and pH.[3]

Experimental Protocols

Accurate and reproducible NMR data rely on meticulous experimental execution. Below are detailed protocols for sample preparation and data acquisition.

Protocol 1: Sample Preparation for NMR Analysis in this compound-d7
  • Sample Weighing: Accurately weigh 1-10 mg of the purified solid sample directly into a clean, dry vial. For liquid samples, use a micropipette to transfer 1-10 µL.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound-d7 to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To avoid signal distortion from particulates, it is good practice to filter the solution through a small plug of glass wool placed in the pipette.

  • Sample Height: Ensure the solvent height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.

  • Capping and Cleaning: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

Protocol 2: Acquiring a ¹H NMR Spectrum
  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: The instrument's software will automatically lock onto the deuterium signal of this compound-d7 to stabilize the magnetic field.

  • Shimming: Perform automatic or manual shimming of the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

  • Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H to ensure efficient signal detection.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a standard ¹H spectrum, 8 to 16 scans are typically sufficient for a moderately concentrated sample.

  • Data Acquisition: Initiate the data acquisition.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to obtain the final spectrum.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate logical relationships and experimental workflows.

product_structure_confirmation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_spectral_analysis Spectral Analysis A Weigh Compound B Dissolve in This compound-d7 A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1D/2D NMR Spectra D->E F Process Data (FT, Phasing) E->F G Analyze Chemical Shifts F->G H Interpret Coupling Constants G->H I Assign Signals to Protons/Carbons H->I J Confirm Product Structure I->J

Workflow for Product Structure Confirmation via NMR.

solvent_selection_pathway A Define Analyte Properties (Polarity, Functional Groups) C Initial Solvent Screening (Solubility Test) A->C B Consider Required Temperature Range B->C D Insoluble C->D No E Soluble C->E Yes J Choose Alternative Solvent D->J F Review Residual Solvent Peaks (Avoid Signal Overlap) E->F G Overlap with Analyte Signals F->G Yes H No Significant Overlap F->H No G->J I Select Optimal Deuterated Solvent (e.g., this compound-d7) H->I

Decision Pathway for Deuterated Solvent Selection in NMR.

References

Literature review of N,N-Dipropylformamide applications in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is paramount to the success of a chemical reaction. This guide provides a comparative overview of N,N-Dipropylformamide (DPF) and its more common lower alkyl homologues, N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF), in the context of organic chemistry applications. While direct comparative studies on the performance of DPF are limited in publicly available literature, this guide leverages available physical property data and established principles of solvent effects to offer insights into its potential applications and performance relative to DMF and DEF.

Physicochemical Properties: A Comparative Overview

The physical properties of a solvent, such as its boiling point, polarity (dielectric constant and dipole moment), and miscibility, are critical determinants of its suitability for a specific reaction. These properties influence reaction rates, equilibria, and the solubility of reactants and catalysts. The following table summarizes the key physical properties of DPF, DMF, and DEF.

PropertyThis compound (DPF)N,N-Dimethylformamide (DMF)N,N-Diethylformamide (DEF)
Molecular Formula C₇H₁₅NOC₃H₇NOC₅H₁₁NO
Molecular Weight ( g/mol ) 129.2073.09101.15
Boiling Point (°C) 195-196153176-177
Density (g/mL at 25°C) ~0.880.9440.908
Dielectric Constant (ε) No data available36.7No data available
Dipole Moment (D) No data available3.82No data available
Solubility in Water LowMiscibleSoluble

This compound is a colorless to pale yellow liquid with a moderate polarity.[1] It possesses a significantly higher boiling point compared to its lower homologues, which can be advantageous for reactions requiring elevated temperatures.[1] Its solubility in organic solvents is good, while its solubility in water is low.[1]

Key Applications in Organic Chemistry

N,N-disubstituted formamides are versatile compounds in organic synthesis, acting as polar aprotic solvents and, in some cases, as reagents.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, which is formed from a substituted formamide and an acid chloride, typically phosphorus oxychloride (POCl₃).[2] N,N-disubstituted formamides, including DMF, are commonly used for this purpose.[2]

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as the electrophile in an electrophilic aromatic substitution reaction. Subsequent hydrolysis yields the corresponding aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Formamide R₂NCHO Vilsmeier_Reagent [R₂N=CHCl]⁺ PO₂Cl₂⁻ Formamide->Vilsmeier_Reagent POCl₃ POCl₃ POCl₃->Vilsmeier_Reagent Iminium_Salt Ar-CH=NR₂⁺ Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Arene Ar-H Arene->Iminium_Salt Aldehyde Ar-CHO Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Figure 1. Generalized mechanism of the Vilsmeier-Haack reaction.

While DMF is the most cited formamide for this reaction, the general mechanism allows for the use of other N,N-disubstituted formamides. The larger alkyl groups in DPF might sterically hinder the formation of the Vilsmeier reagent to a small extent compared to DMF, which could potentially lead to slower reaction rates. However, the higher boiling point of DPF could be beneficial for less reactive substrates that require higher reaction temperatures. No direct comparative studies on the yields of the Vilsmeier-Haack reaction using DPF versus DMF or DEF were found in the reviewed literature.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation (adapted for N,N-disubstituted formamides)

This protocol is a general representation and may require optimization for specific substrates.

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser with a drying tube, the N,N-disubstituted formamide (e.g., DPF) is placed and cooled in an ice bath.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise with stirring. An exothermic reaction occurs, leading to the formation of the Vilsmeier reagent.

  • Addition of Substrate: After the initial exotherm subsides, the electron-rich aromatic substrate is added dropwise with continued stirring.

  • Reaction: The reaction mixture is then heated (e.g., on a steam bath) for a specified period (typically a few hours).

  • Work-up: The cooled reaction mixture is poured onto crushed ice. The solution is then neutralized (e.g., with a saturated aqueous solution of sodium acetate) to precipitate the aldehyde product.

  • Purification: The crude product is collected by filtration, washed, and purified by recrystallization or chromatography.

Nucleophilic Substitution Reactions

Polar aprotic solvents are known to accelerate the rates of Sₙ2 reactions. These solvents can solvate cations effectively while leaving the nucleophile relatively "naked" and more reactive. DMF is a classic example of a solvent used for such transformations.

The general workflow for comparing the efficacy of different solvents in a nucleophilic substitution reaction is outlined below.

SN2_Workflow cluster_prep Reaction Setup cluster_execution Solvent Comparison cluster_analysis Analysis Start Prepare reaction vials with substrate and nucleophile Solvent_DPF Add DPF Start->Solvent_DPF Solvent_DMF Add DMF Start->Solvent_DMF Solvent_DEF Add DEF Start->Solvent_DEF Reaction Run reactions at constant temperature Solvent_DPF->Reaction Solvent_DMF->Reaction Solvent_DEF->Reaction Quench Quench aliquots at different time points Reaction->Quench Analyze Analyze by GC/LC-MS for product formation Quench->Analyze Compare Compare reaction rates and yields Analyze->Compare

Figure 2. Experimental workflow for comparing solvent effects in Sₙ2 reactions.

It is anticipated that DPF, being a polar aprotic solvent, would also facilitate Sₙ2 reactions. However, its lower polarity compared to DMF (inferred from the increased alkyl chain length and lower water solubility) might result in a slightly lower rate enhancement. The larger steric bulk of the propyl groups could also influence the solvation of the transition state. Without direct experimental data, it is difficult to definitively compare its performance to DMF and DEF.

Conclusion

This compound represents a higher-boiling point alternative to the more commonly used N,N-dimethylformamide and N,N-diethylformamide. Its physical properties suggest its utility as a polar aprotic solvent for organic reactions, particularly those requiring elevated temperatures. While it is expected to be a suitable medium for reactions such as the Vilsmeier-Haack formylation and nucleophilic substitutions, the lack of direct comparative studies in the scientific literature makes it challenging to provide a quantitative assessment of its performance relative to DMF and DEF. Researchers considering DPF as a solvent or reagent are encouraged to perform initial small-scale comparative experiments to determine its efficacy for their specific application. The choice between DPF, DMF, and DEF will ultimately depend on the specific requirements of the reaction, including temperature, solubility of reactants, and desired reaction kinetics.

References

A Comparative Analysis of N,N-Dipropylformamide and Other Polar Aprotic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of a reaction, influencing yield, purity, and overall process efficiency. This guide provides a comprehensive economic and efficiency comparison of N,N-Dipropylformamide against other commonly used polar aprotic solvents, namely N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP). This objective analysis, supported by available data, is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their synthetic needs.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. This compound is a colorless to pale yellow liquid with a characteristic odor and moderate polarity.[1] It is soluble in organic solvents but exhibits low solubility in water.[1] A detailed comparison of its key physical and chemical properties against DMF, DMAc, and NMP is presented below.

PropertyThis compoundN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
CAS Number 6282-00-468-12-2127-19-5872-50-4
Molecular Formula C₇H₁₅NO[2]C₃H₇NOC₄H₉NOC₅H₉NO
Molecular Weight ( g/mol ) 129.20[2]73.0987.1299.13
Boiling Point (°C) 195-196153165-166202-204
Density (g/cm³ at 20°C) 0.8890.9440.9431.028
Viscosity (cP at 25°C) ~1.50.8020.921.65
Dielectric Constant (at 25°C) No data available36.737.832.2
Flash Point (°C) 88[3]586391

Economic Viability: A Cost Perspective

SolventSupplier 1 (Price/Quantity)Supplier 2 (Price/Quantity)
This compound €24.00 / 1g[4]£102.00 / 10g[5]
€49.00 / 5g[4]£147.00 / 25g[5]
€63.00 / 10g[4]£469.00 / 100g[5]
€109.00 / 25g[4]

Performance and Efficiency in Synthetic Chemistry

While direct, peer-reviewed experimental data comparing the efficiency of this compound to other solvents in specific reactions is limited, we can infer its potential performance based on its physicochemical properties. Its higher boiling point compared to DMF and DMAc could be advantageous for reactions requiring elevated temperatures, potentially leading to faster reaction times. However, its increased steric bulk due to the propyl groups might influence its solvation capabilities and interaction with reactants, which could affect reaction rates and yields.

Hypothetical Application: Amide Bond Formation

Amide bond formation is a cornerstone of pharmaceutical and peptide synthesis. Polar aprotic solvents are often the medium of choice for these reactions. Below is a generalized experimental protocol for an amide coupling reaction where this compound could be evaluated as a solvent.

Experimental Protocol: General Procedure for Amide Bond Formation

Objective: To synthesize an amide from a carboxylic acid and an amine using a coupling agent in this compound as the solvent.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HBTU (1.1 eq)

  • DIPEA (2.0 eq)

  • This compound (as solvent)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in this compound.

  • Add the amine and DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HBTU to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup cluster_purification Purification A Dissolve Carboxylic Acid in this compound B Add Amine and DIPEA A->B C Add HBTU B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Dilute with Ethyl Acetate E->F Reaction Complete G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Amide Product I->J

Caption: Workflow for a typical amide bond formation experiment.

Safety and Toxicity Profile

The safety and toxicity of solvents are of paramount importance. While extensive data is available for DMF, DMAc, and NMP, leading to restrictions on their use in some regions due to reproductive toxicity, the toxicological profile of this compound is not as well-documented. General safety precautions for handling this substance include avoiding contact with skin and eyes and ensuring adequate ventilation, as it may cause irritation.[1] In contrast, N,N-Dimethylformamide is a known hepatotoxin and is classified as a substance of very high concern.

dot

Logical_Relationship cluster_solvent_properties Solvent Properties cluster_application Application Considerations PhysChem Physicochemical Properties Efficiency Reaction Efficiency (Yield, Time) PhysChem->Efficiency Purity Product Purity PhysChem->Purity Toxicity Toxicity Profile ScaleUp Scalability Toxicity->ScaleUp Cost Economic Cost Cost->ScaleUp SolventSelection Optimal Solvent Selection Efficiency->SolventSelection Purity->SolventSelection ScaleUp->SolventSelection

Caption: Key factors influencing the selection of a solvent.

Conclusion

This compound presents itself as a polar aprotic solvent with a high boiling point, which could be beneficial for high-temperature reactions. However, a significant lack of published, direct comparative data on its performance and efficiency against industry-standard solvents like DMF, DMAc, and NMP makes a definitive recommendation challenging. Its economic viability at an industrial scale is also unclear due to the absence of bulk pricing information. Furthermore, while it may not currently face the same regulatory scrutiny as DMF, its toxicological profile is not well-established.

For researchers and drug development professionals, this compound may be a viable option for specific applications, particularly when a higher boiling point than DMF or DMAc is desired. However, its use would necessitate in-house validation and comparison against established solvents to determine its true efficacy and cost-effectiveness for a given chemical transformation. Further research into the performance and toxicity of this compound is warranted to fully understand its potential as a mainstream alternative solvent.

References

Safety Operating Guide

Proper Disposal of N,N-Dipropylformamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for N,N-Dipropylformamide, a solvent used in various organic synthesis applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or chloroprene gloves are recommended), and a lab coat. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not extensively available, the following table summarizes key physical and chemical properties relevant to its handling and waste management.

PropertyValueSignificance for Disposal
CAS Number 6282-00-4Unique identifier for chemical inventory and waste tracking.
Molecular Formula C₇H₁₅NOHelps in the characterization of the waste stream.
Boiling Point 195-196 °C (383-385 °F)Its relatively high boiling point means it is less likely to vaporize at room temperature, but spills should still be managed promptly.
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]Indicates that the waste is hazardous and must not be disposed of in regular trash or down the drain. It is also a combustible liquid.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with institutional, local, and national hazardous waste regulations. The following is a general, step-by-step guide for its proper disposal.

1. Waste Collection and Segregation:

  • Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, acids, or bases.

  • It is best practice to collect this compound waste in a dedicated, properly labeled waste container.

  • If mixing with other organic solvents is unavoidable, ensure they are compatible and that the waste container is labeled with all components. Segregate halogenated and non-halogenated solvent waste where required by your institution.[2]

2. Container Selection and Labeling:

  • Use a chemically compatible container with a tightly sealing lid. The original product container can be reused for waste collection if it is in good condition and properly relabeled.

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • All components and their approximate concentrations should be listed on the label.

  • The date of waste accumulation (the date the first drop of waste was added) must be clearly marked on the container.

3. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area within the laboratory.

  • Ensure the storage area is away from sources of ignition, as this compound is a combustible liquid.[1]

  • Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and to prevent spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional procedures for waste pickup requests.

  • The final disposal method will be determined by the approved waste disposal facility, which typically involves incineration at a permitted hazardous waste facility.[3][4]

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

  • Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

Important Considerations:

  • NEVER dispose of this compound down the drain or in the regular trash.[3][4] This can lead to environmental contamination and is a violation of regulations.

  • Uncleaned, empty containers of this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3]

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Final Disposal A Generate this compound Waste B Select a Chemically Compatible Container A->B C Label Container: 'Hazardous Waste' 'this compound' Date & Contents B->C D Store in Designated Satellite Accumulation Area C->D E Keep Container Tightly Sealed (Fill to <90% Capacity) D->E F Store Away from Ignition Sources D->F G Container is Full or Storage Time Limit Reached E->G F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Transfer to Approved Waste Disposal Facility H->I J Incineration or Other Permitted Disposal Method I->J

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N,N-Dipropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as N,N-Dipropylformamide (CAS 6282-00-4). This document provides crucial guidance on the selection of appropriate Personal Protective Equipment (PPE), as well as operational and disposal plans to minimize risks and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE) Recommendations

Based on available Safety Data Sheets (SDS), this compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is essential.

Eye and Face Protection:

To prevent eye contact with this compound, chemical safety goggles are mandatory. In situations where splashing is a significant risk, the use of a face shield in addition to goggles is strongly recommended to provide a higher level of protection for the entire face.

Respiratory Protection:

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection must be used. An air-purifying respirator with organic vapor cartridges is a suitable option. It is crucial to have a respirator fit test and follow a regular cartridge change-out schedule.

Skin and Body Protection:

A standard laboratory coat should be worn to protect against incidental skin contact. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be used. Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

Glove Selection and Chemical Compatibility

Glove MaterialBreakthrough Time (minutes) for N,N-DimethylformamidePermeation RateRecommendation for this compound (Inferred)
Butyl Rubber > 480LowRecommended for prolonged contact
Viton™ > 480LowRecommended for prolonged contact
Nitrile Rubber Variable (typically < 30)Moderate to HighSuitable for splash protection only. Not for immersion.
Neoprene Variable (typically < 60)ModerateSuitable for splash protection. Not for immersion.
Natural Rubber (Latex) < 10HighNot Recommended
Polyvinyl Chloride (PVC) < 10HighNot Recommended

Important Note: The breakthrough times and permeation rates can vary significantly based on the glove manufacturer, material thickness, and the concentration of the chemical. Always inspect gloves for any signs of degradation, such as swelling, discoloration, or cracking, and replace them immediately if any damage is observed. For any direct or prolonged contact, Butyl Rubber or Viton™ gloves are the preferred choice. For incidental splash protection, nitrile gloves may be used, but they should be changed immediately upon contact with the chemical.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Use non-sparking tools and explosion-proof equipment where necessary, as the flammability of this compound should be considered.

Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste should be collected in a designated, properly labeled, and sealed container.

  • Do not dispose of this compound down the drain.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Task Involving This compound AssessRisk Assess Risk of Exposure (Inhalation, Skin, Eye) Start->AssessRisk EyeProtection Select Eye/Face Protection - Goggles (minimum) - Face shield for splash risk AssessRisk->EyeProtection RespiratoryProtection Select Respiratory Protection - Work in fume hood - Respirator if needed AssessRisk->RespiratoryProtection GloveSelection Select Gloves - Butyl/Viton for immersion - Nitrile for splash only AssessRisk->GloveSelection ProtectiveClothing Select Protective Clothing - Lab coat - Chemical-resistant apron if needed AssessRisk->ProtectiveClothing ConductWork Conduct Work Following Safe Handling Procedures EyeProtection->ConductWork RespiratoryProtection->ConductWork GloveSelection->ConductWork ProtectiveClothing->ConductWork Decontamination Decontaminate & Dispose of PPE and Waste Properly ConductWork->Decontamination

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.